Exatecan Intermediate 2
Description
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Properties
IUPAC Name |
N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-6-8-3-4-11(16-7(2)17)13(18)12(8)10(15)5-9(6)14/h5,11H,3-4,15H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFPQWAVZCZXTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436941 | |
| Record name | 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182182-31-6 | |
| Record name | 2-acetylamino-8-amino-6-fluoro-5-methyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H9ZFM4QC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Development of Exatecan Intermediate 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the history and development of Exatecan (B1662903) Intermediate 2, a critical precursor in the synthesis of the potent topoisomerase I inhibitor, exatecan (DX-8951). This document outlines the synthetic pathways, experimental protocols, and key chemical properties of this intermediate, which plays a pivotal role in the generation of advanced anti-cancer therapeutics, including antibody-drug conjugates (ADCs).
Introduction to Exatecan Intermediate 2
This compound, chemically identified as N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide hydrochloride, is a key building block in the multi-step synthesis of exatecan.[1] Exatecan itself is a semi-synthetic, water-soluble analog of camptothecin, designed for improved efficacy and stability as an antineoplastic agent.[2][3] The development of a reliable synthetic route to this compound has been crucial for the advancement of exatecan and its derivatives in clinical and preclinical studies.[1]
Synthetic Development
The most commonly documented synthetic route to this compound begins with 3-fluoro-4-methylaniline (B1361354) and proceeds through a series of key chemical transformations.[1] This pathway can be broadly categorized into acylation, bromination, and a subsequent cross-coupling and rearrangement.[1]
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Reactants: 3-Fluoro-4-methylaniline, acetic anhydride (B1165640).
-
Base: Pyridine (B92270).
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine to yield the corresponding acetylated intermediate.[1]
Step 2: Bromination
-
Reactant: Acetylated intermediate from Step 1.
-
Reagent: N-bromosuccinimide (NBS).
-
Solvent: A mixed solvent system of dichloromethane (B109758) and acetic acid.[1]
-
Procedure: The acetylated intermediate is brominated using NBS to introduce a bromine atom at a key position on the aromatic ring.[1]
Step 3: Cross-Coupling and Rearrangement
-
Reactant: Brominated intermediate from Step 2.
-
Catalyst: Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)).
-
Solvent: Tetrahydrofuran (THF).
-
Temperature: 60–80°C.
-
Duration: 6–8 hours.
-
Procedure: The brominated intermediate undergoes a palladium-catalyzed cross-coupling reaction. The resulting compound is then subjected to an acid-mediated rearrangement, typically using hydrochloric acid in methanol, to form the final product, this compound hydrochloride.[1]
A similar multi-step synthesis is also described involving a Friedel-Crafts acylation of 2-fluorotoluene (B1218778) with succinic anhydride, followed by reduction, nitration, cyclization, and several other transformations to eventually yield a diamine precursor that is further processed to exatecan.[4]
Caption: Synthetic pathway to this compound.
Physicochemical Properties and Quantitative Data
This compound hydrochloride is characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl | [1] |
| Molecular Weight | 286.73 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (399.57 mM) | [1][5] |
| Appearance | Solid | [5] |
| Storage Conditions | Store under nitrogen at 4°C | [1] |
| Overall Yield | 27.8% over four steps | [1] |
Role in the Synthesis of Exatecan and Antibody-Drug Conjugates (ADCs)
This compound is a crucial component in the total synthesis of exatecan.[1] The development of exatecan as a potent topoisomerase I inhibitor for cancer therapy has driven the optimization of the synthesis of this key intermediate.[2][]
Furthermore, exatecan is a widely used payload in the development of antibody-drug conjugates (ADCs).[7][8] ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a cytotoxic agent, like exatecan, directly to tumor cells. The synthesis of exatecan-based ADCs, such as DS-8201 (Enhertu®), relies on the availability of high-purity exatecan, which in turn depends on the efficient production of this compound.[1]
The development and utilization of exatecan in ADCs involves a series of steps, from the synthesis of the drug-linker to the final conjugation with an antibody and subsequent in vitro and in vivo testing.
Caption: General workflow for exatecan-based ADC development.
Mechanism of Action of the Final Product, Exatecan
While this compound is not the active therapeutic agent, its end-product, exatecan, functions by inhibiting topoisomerase I, an enzyme essential for relieving DNA supercoiling during replication.[1][3] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent apoptotic cell death in cancer cells.[1][3]
References
The Crucial Role of Exatecan Intermediate 2 in the Synthesis of Advanced Camptothecin Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis and significance of Exatecan (B1662903) Intermediate 2, a pivotal molecule in the production of exatecan, a potent topoisomerase I inhibitor and a key component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines detailed experimental methodologies, presents quantitative data for key synthetic steps, and visualizes the synthetic workflow and the mechanism of action of the final active pharmaceutical ingredient.
Introduction
Exatecan (DX-8951) is a highly potent, water-soluble analogue of camptothecin (B557342), a natural product that inhibits topoisomerase I, an enzyme critical for DNA replication and repair. By stabilizing the covalent complex between topoisomerase I and DNA, exatecan leads to the formation of lethal double-strand breaks in cancer cells, triggering apoptosis.[1][2] Its favorable pharmacological properties have made it a payload of choice in the development of targeted cancer therapies, most notably in ADCs.
The synthesis of exatecan is a complex, multi-step process. A key building block in this synthesis is Exatecan Intermediate 2, chemically known as N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, or its hydrochloride salt.[3] The efficient and high-purity synthesis of this intermediate is critical for the overall success of the exatecan manufacturing process.
Synthesis of this compound
The most common synthetic route to this compound begins with the readily available starting material, 3-fluoro-4-methylaniline. The process involves a sequence of four key chemical transformations: acylation, bromination, Suzuki-Miyaura cross-coupling, and an acid-mediated rearrangement.[1] An alternative approach utilizing a Friedel-Crafts acylation has also been reported.[2]
Experimental Protocols
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Objective: To protect the amino group of the starting material.
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride (B1165640) in the presence of a base, such as pyridine. The reaction is typically conducted at a temperature range of 15–30°C for 1–2 hours.
-
Work-up and Purification: The reaction mixture is quenched with water, and the resulting product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated to yield the acetylated product.[1]
Step 2: Bromination
-
Objective: To introduce a bromine atom at a specific position on the aromatic ring, setting the stage for the subsequent cross-coupling reaction.
-
Procedure: The acetylated intermediate from the previous step is subjected to bromination using N-bromosuccinimide (NBS). The reaction is carried out in a mixed solvent system of dichloromethane (B109758) and acetic acid at a controlled temperature, typically between 5–35°C.[1]
Step 3: Suzuki-Miyaura Cross-Coupling
-
Objective: To form a new carbon-carbon bond, creating the core structure of the intermediate.
-
Procedure: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This step involves the use of a palladium catalyst, such as Pd(PPh₃)₄ (typically 5–10 mol%), in a solvent like tetrahydrofuran (B95107) (THF). The reaction is heated to a temperature of 60–80°C and maintained for 6–8 hours.[1]
Step 4: Acid-Mediated Rearrangement
-
Objective: To cyclize the molecule and form the final tetralone ring system of this compound.
-
Procedure: The product from the cross-coupling reaction undergoes a rearrangement in the presence of an acid, such as hydrochloric acid in methanol.[1] This step yields this compound, often as its hydrochloride salt.
Quantitative Data
The efficiency of the synthesis of this compound and its subsequent conversion to exatecan is a critical factor in the drug development process. The following tables summarize the available quantitative data for the synthesis of the intermediate and the characterization of the final product.
| Intermediate/Product | Synthetic Step(s) | Yield (%) | Purity (%) | Analytical Method |
| This compound (hydrochloride) | Acylation, Bromination, Cross-Coupling, Rearrangement | 27.8 (overall) | >99 | HPLC |
| This compound | Alternative Friedel-Crafts route | 12.2 (overall) | Not specified | Not specified |
| Exatecan mesylate | Final product | Not specified | 99.89 | HPLC |
Table 1: Synthesis Yield and Purity Data [2][4]
| Compound | Analytical Method | Result |
| This compound | ¹H NMR (DMSO-d₆) | Consistent with structure |
| This compound | LC-MS [M+H]⁺ | m/z 250.27 |
| Exatecan mesylate | Enantiomeric Excess | 100.00% |
Table 2: Spectroscopic and Analytical Characterization Data [2][4]
Role in Camptothecin Analogue Synthesis
This compound is the cornerstone for the construction of the pentacyclic core of exatecan. The amino group on the tetralone ring serves as a handle for the subsequent condensation reaction with the second key fragment, a chiral tricyclic lactone. This condensation, followed by deprotection and other functional group manipulations, leads to the final exatecan molecule. The purity and correct stereochemistry of this compound are paramount to ensuring the quality and biological activity of the final exatecan product.
Visualization of Key Processes
To better illustrate the synthetic and mechanistic aspects discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
Conclusion
This compound is a linchpin in the synthesis of the potent anticancer agent exatecan. The well-defined synthetic pathway, starting from 3-fluoro-4-methylaniline, allows for the controlled and high-purity production of this crucial building block. Understanding the nuances of its synthesis and its role in the construction of the final camptothecin analogue is essential for researchers and professionals in the field of oncology drug development. The methodologies and data presented in this guide provide a solid foundation for the synthesis and further exploration of exatecan and its derivatives as powerful tools in the fight against cancer.
References
The Discovery and Application of Exatecan Intermediate 2: A Key Precursor in Advanced Cancer Therapeutics
An in-depth technical guide on the discovery of exatecan (B1662903) intermediate 2 as a key precursor for researchers, scientists, and drug development professionals.
Abstract
Exatecan is a potent, second-generation topoisomerase I (TOP1) inhibitor developed as a synthetic analogue of camptothecin (B557342) to enhance antitumor efficacy.[1] Central to its synthesis and burgeoning application in next-generation cancer therapies is Exatecan Intermediate 2 (CAS: 182182-31-6), a critical precursor.[2][3][4][5] This intermediate not only enables the construction of Exatecan's core structure, which is vital for its potent TOP1 inhibition, but also serves as a foundational component for the development of highly effective antibody-drug conjugates (ADCs).[2] This technical guide details the discovery, synthesis, and application of this compound, providing researchers with key data, experimental protocols, and a deeper understanding of its pivotal role in modern drug development.
Physicochemical Properties
This compound is a stable compound when handled under appropriate conditions, serving as a reliable precursor in multi-step synthetic processes. Its high solubility in common organic solvents like DMSO facilitates its use in various reaction setups.
| Property | Value |
| CAS Number | 182182-31-6[2][6] |
| Molecular Formula | C₁₃H₁₅FN₂O₂·HCl[2] |
| Molecular Weight | 286.73 g/mol [2] |
| Solubility | Highly soluble in DMSO (100 mg/mL)[2][6] |
| Purity | Can be synthesized with >99% purity[2][7] |
| Storage Conditions | Lyophilized powder should be stored at -20°C or -80°C under a nitrogen atmosphere to prevent hydrolysis.[2] |
The Synthetic Pathway and Its Significance
The discovery of an efficient synthetic route to this compound was a crucial step in making Exatecan and its derivatives accessible for clinical development. The most widely documented method begins with 3-fluoro-4-methylaniline, proceeding through a series of robust and high-yield reactions.[2][8]
Synthesis of this compound
The traditional pathway involves three key transformations: acylation, bromination, and cross-coupling.[2][8] This sequence efficiently builds the core bicyclic structure of the intermediate. A subsequent rearrangement reaction yields the final Intermediate 2 (referred to as Intermediate B in some patents), which is then ready for conversion into the final drug product.[8]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on cited literature.[2][8]
-
Acylation: 3-Fluoro-4-methylaniline is reacted with acetic anhydride (B1165640) in the presence of a base (e.g., pyridine). Optimal conditions often involve a 1:1.5–2.5 molar ratio of the aniline (B41778) to acetic anhydride, maintained at a temperature of 15–30°C for 1–2 hours to achieve over 95% conversion to the acetylated derivative.[2]
-
Bromination and Cross-Coupling: The acetylated derivative undergoes bromination followed by a cross-coupling reaction to yield an initial intermediate (Intermediate A).[8]
-
Rearrangement: Intermediate A is subjected to a rearrangement reaction to form this compound (Intermediate B).[8]
-
Purification: The final product is purified using standard techniques such as crystallization or column chromatography to achieve >99% purity.
| Reaction Step | Molar Ratio (Reactant:Reagent) | Temperature | Duration | Conversion / Yield |
| Acylation | 1:1.5-2.5 (Aniline:Acetic Anhydride) | 15–30°C | 1–2 h | >95% Conversion[2] |
| Hydrogenolysis (General Step) | 1:1.5-2.5 (Compound B:Acid) | 15–30°C | 2–3 h | High Yield[8] |
| Oximation (General Step) | 1:1.2-1.6 (Compound B:Oximating Agent) | 0–5°C | 0.5–2 h | High Yield[8] |
Mechanism of Action and Role in Exatecan
This compound is the precursor to the pharmacologically active agent, Exatecan. The final molecule functions by inhibiting topoisomerase I (TOP1), an enzyme essential for relieving DNA supercoiling during replication.[2]
By binding to and stabilizing the TOP1-DNA cleavage complex, Exatecan prevents the re-ligation of the DNA strand.[2] This stabilized complex becomes a roadblock for the DNA replication machinery, leading to the formation of lethal double-strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][9] Studies show that Exatecan is a more potent inducer of TOP1-DNA complexes and subsequent DNA damage compared to clinically used inhibitors like topotecan (B1662842) and SN-38.[2][9]
Caption: Mechanism of action pathway for Exatecan.
Experimental Protocol: TOP1 Inhibition Assay (RADAR Assay)
The RADAR (Rapid Approach to DNA Adduct Recovery) assay can be used to isolate and quantify TOP1 covalently bound to DNA (TOP1ccs), providing a direct measure of the inhibitor's activity.[9]
-
Cell Treatment: Plate cells (e.g., DU145 human prostate cancer cells) and treat with varying concentrations of Exatecan or other TOP1 inhibitors for 30-60 minutes.[9]
-
Lysis and DNA Isolation: Lyse the cells and isolate the genomic DNA, which will have TOP1 covalently attached.
-
Immunoblotting: Detect the amount of trapped TOP1 using an antibody specific to the TOP1 protein via Western blot. The band intensity correlates with the level of TOP1-DNA trapping.[9]
Application in Antibody-Drug Conjugates (ADCs)
The high potency of Exatecan makes it an ideal cytotoxic payload for ADCs. This compound is integral to the synthesis of the drug-linkers used to attach Exatecan to monoclonal antibodies.[2] This targeted delivery approach enhances the therapeutic window by delivering the potent cytotoxin directly to cancer cells, minimizing systemic toxicity.[9] Notable ADCs utilizing Exatecan derivatives include Trastuzumab Deruxtecan (Enhertu®/T-DXd) and CBX-12.[2][9]
Caption: Workflow for Exatecan-based ADC production.
In Vitro Efficacy of Exatecan-Based ADCs
The targeted delivery via ADCs results in potent, specific cell killing of antigen-expressing cancer cells, while having minimal effect on antigen-negative cells. Free Exatecan, by contrast, is potent against all cell lines regardless of antigen status.
| Compound | Cell Line | HER2 Status | IC₅₀ (nM) |
| Free Exatecan | SK-BR-3 | Positive | Subnanomolar[10] |
| Free Exatecan | MDA-MB-468 | Negative | Subnanomolar[10] |
| Anti-HER2 Immunoconjugate 13 | SK-BR-3 | Positive | 0.41 ± 0.05[10] |
| Anti-HER2 Immunoconjugate 14 | SK-BR-3 | Positive | 1.13 ± 0.35[10] |
| Anti-HER2 Immunoconjugate 15 | SK-BR-3 | Positive | 14.69 ± 6.57[10] |
| Anti-HER2 Immunoconjugates (13-15) | MDA-MB-468 | Negative | > 30[10] |
Experimental Protocol: ADC Synthesis and Characterization
This is a general protocol for conjugating a maleimide-functionalized drug-linker to an antibody.[11]
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1-2 hours.
-
Conjugation: Add the maleimide-functionalized Exatecan drug-linker to the reduced antibody solution. Allow the reaction to proceed at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reagents using Size Exclusion Chromatography (SEC).
-
Characterization: Determine the average drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. A DAR of 7.2–7.8 has been achieved in exatecan-based ADCs.[2]
Conclusion
The discovery and optimization of the synthesis of this compound have been fundamental to the advancement of Exatecan as a powerful anticancer agent. It is a key precursor that enables the efficient production of a highly potent topoisomerase I inhibitor. Furthermore, its role as a core building block in the drug-linkers for antibody-drug conjugates has placed it at the forefront of targeted cancer therapy, paving the way for more effective and less toxic treatments for a variety of malignancies. The detailed protocols and data presented herein underscore the intermediate's critical importance for researchers and scientists in the field of drug development.
References
- 1. Portico [access.portico.org]
- 2. This compound hydrochloride | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ADC Cytotoxin | 182182-31-6 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Exatecan (B1662903) Intermediate 2: Chemical Properties, Structure, and Synthesis
Introduction
Exatecan Intermediate 2, also known by its CAS number 182182-31-6, is a pivotal chemical precursor in the synthesis of Exatecan (DX-8951), a potent, third-generation topoisomerase I inhibitor.[1][2] Exatecan, a derivative of camptothecin (B557342), has demonstrated significant anticancer activity and is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to this compound, offering valuable insights for researchers and professionals in the field of drug development and oncology.
Chemical Properties and Structure
This compound is a synthetic organic compound whose hydrochloride salt is frequently utilized in the synthesis of Exatecan.[1] The compound's high purity and specific physicochemical properties are critical for the successful and efficient production of the final active pharmaceutical ingredient.
Physicochemical and Computational Data
The key chemical and computational properties of this compound are summarized in the tables below.
| Identifier | Value | Source |
| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide;hydrochloride | Benchchem[1] |
| CAS Number | 182182-31-6 | ChemScene[4] |
| Molecular Formula | C₁₃H₁₅FN₂O₂ (free base), C₁₃H₁₆ClFN₂O₂ (hydrochloride) | ChemScene[4], Benchchem[1] |
| Molecular Weight | 250.27 g/mol (free base), 286.73 g/mol (hydrochloride) | ChemScene[4], Benchchem[1] |
| Purity | ≥98% to >99% | ChemScene[4], Benchchem[1] |
| Property | Value | Source |
| Solubility | DMSO: 100 mg/mL (399.57 mM), H₂O: < 0.1 mg/mL (insoluble) | MedchemExpress[5], Benchchem[1] |
| Storage Conditions | Lyophilized powder at -20°C or -80°C under nitrogen | Benchchem[1] |
| Topological Polar Surface Area (TPSA) | 72.19 Ų | ChemScene[4] |
| logP | 1.34992 | ChemScene[4] |
| Hydrogen Bond Donors | 2 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Rotatable Bonds | 1 | ChemScene[4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process, with the most commonly documented method beginning with 3-fluoro-4-methylaniline.[1][6] This process involves key chemical transformations to construct the core structure of the intermediate.
Synthetic Pathway Overview
The general synthetic workflow for producing this compound is depicted below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a generalized representation based on established synthetic routes.[1][6]
-
Acylation: 3-Fluoro-4-methylaniline is subjected to acylation using acetic anhydride in the presence of a base such as pyridine. This step protects the amino group and prepares the molecule for subsequent reactions.
-
Bromination: The resulting acetylated intermediate undergoes bromination. This is typically achieved using N-bromosuccinimide (NBS) in a mixed solvent system, for instance, dichloromethane (B109758) and acetic acid.
-
Cross-Coupling: The brominated intermediate is then utilized in a series of cross-coupling reactions to construct the final bicyclic ring system of this compound.
A more recent, convergent synthetic approach has also been developed to improve yield and scalability, avoiding the need for chromatographic purification.[7]
Role in Exatecan Synthesis
This compound is a crucial building block for the synthesis of Exatecan. The subsequent synthetic steps involve the condensation of this compound with a tricyclic ketone derivative to form the complete hexacyclic structure of Exatecan.
Caption: Synthesis of Exatecan from its key intermediates.
Quality Control and Analytical Methods
To ensure the purity and stability of this compound for its use in pharmaceutical manufacturing, rigorous quality control measures are essential.
-
Purity Assessment: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is employed to determine the purity of the intermediate, which should be ≥99%.[1] A common method utilizes a C18 column with an acetonitrile/water gradient.
-
Stability Studies: Accelerated degradation studies are conducted to assess the stability of the compound. This involves storing the intermediate at elevated temperatures and humidity (e.g., 40°C / 75% RH for 4 weeks) and monitoring for the formation of degradation products, such as the free carboxylic acid, using liquid chromatography-mass spectrometry (LC-MS).[1]
-
Bioactivity Confirmation: While this compound is a precursor, its successful conversion to Exatecan can be indirectly confirmed by assessing the topoisomerase I inhibitory activity of the final product. This can be evaluated in cell-based assays, such as quantifying γH2AX foci in cancer cell lines like HCT116, which is a marker of DNA damage.[1]
Conclusion
This compound is a fundamentally important molecule in the synthesis of the promising anticancer agent, Exatecan. A thorough understanding of its chemical properties, structure, and synthetic pathways is crucial for the efficient and scalable production of Exatecan and its derivatives for use in advanced cancer therapies, including antibody-drug conjugates. The detailed methodologies and data presented in this guide are intended to support the ongoing research and development efforts in this critical area of medicinal chemistry and oncology.
References
- 1. This compound hydrochloride | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 7. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
A Technical Guide to the Synthetic Role of Exatecan Intermediate 2 in the Synthesis of Exatecan
This technical guide provides an in-depth analysis of the mechanism of action of Exatecan Intermediate 2, a critical component in the total synthesis of Exatecan (DX-8951f), a potent topoisomerase I inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Overview of Exatecan Synthesis
The total synthesis of Exatecan is a complex process that is often approached through a convergent strategy. This involves the independent preparation of two key fragments which are later coupled to form the core structure of the drug. These fragments are:
-
A functionalized and substituted aminonaphthalene core, known as This compound .
-
An enantiomerically pure chiral tricyclic lactone, specifically (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]
The strategic coupling of these two intermediates is a pivotal step in constructing the final pentacyclic architecture of Exatecan.
Synthesis of this compound
This compound (also referred to as Compound B) is a substituted aminonaphthalene derivative.[2][3] Its synthesis is a multi-step process that begins with readily available starting materials and involves fundamental organic transformations. A widely documented route starts from 3-fluoro-4-methylaniline.[1][4] The synthesis proceeds through key stages of acylation, bromination, and cross-coupling reactions.[4][5]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Mechanism of Action of Intermediate 2 in Exatecan Synthesis
The "mechanism of action" of this compound in this context refers to its role as a nucleophile in a condensation reaction with the chiral tricyclic lactone. The primary amino group on the aminonaphthalene core of Intermediate 2 attacks an electrophilic carbonyl group on the tricyclic lactone, leading to the formation of a new carbon-nitrogen bond and the assembly of the final hexacyclic structure of Exatecan.
The following diagram illustrates the convergent synthesis step where Intermediate 2 is utilized.
Caption: Condensation of Intermediates in Exatecan Synthesis.
Quantitative Data
The efficiency of the synthesis is critical for the viable production of Exatecan. The table below summarizes reported yields for key steps in the synthesis.
| Intermediate | Reaction Step | Reported Yield | Reference |
| Acylated Aniline Derivative | Acylation of 3-Fluoro-4-methylaniline | High | [1] |
| Brominated Intermediate | Bromination of Acylated Aniline | Moderate | [5] |
| This compound | Cross-coupling and cyclization | ~5.6% (overall) | [5] |
| Hexacyclic Intermediate | Condensation of Intermediate 2 and Lactone | Good | [6] |
Note: Yields can vary significantly based on the specific reagents and conditions used.
Experimental Protocols
The following are representative protocols for the key transformations in the synthesis of Exatecan and its intermediates.
5.1 Synthesis of 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid (A Precursor to the Aminonaphthalene Core) [7][8]
-
Reaction: Friedel-Crafts acylation.
-
Procedure:
-
To a stirred solution of 2-fluorotoluene (B1218778) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C.[7]
-
Add succinic anhydride portion-wise while maintaining the temperature at 0 °C.[7]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7]
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.[7]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]
-
The organic layers are combined, washed, dried, and concentrated to yield the product.
-
5.2 Synthesis of this compound (General Pathway) [1][4]
-
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Objective: To protect the amino group and introduce an acetyl moiety.[1]
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at a temperature of 15–30°C for 1–2 hours.[1]
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.[1]
-
-
Step 2: Bromination
-
Objective: To introduce a bromine atom at a specific position on the aromatic ring to facilitate subsequent cross-coupling.
-
Procedure: The acylated aniline derivative is reacted with a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, in the presence of a catalyst and an organic acid.[5]
-
-
Step 3: Cross-Coupling and Cyclization
-
Objective: To form the naphthalene (B1677914) ring system.
-
Procedure: The brominated intermediate undergoes a cross-coupling reaction followed by an intramolecular cyclization to form the tetralone structure of Intermediate 2.[4][8]
-
5.3 Condensation to Form Hexacyclic Intermediate [6]
-
Reaction: Condensation of the aminonaphthalene core (Intermediate 2) with the tricyclic lactone.
-
Procedure:
5.4 Final Hydrolysis to Exatecan [6]
-
Reaction: Acidic hydrolysis of the protecting group.
-
Procedure:
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Benchchem [benchchem.com]
- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 6. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. Portico [access.portico.org]
An In-Depth Technical Guide: The Contribution of Exatecan Intermediate 2 to Topoisomerase I Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Exatecan (B1662903) Intermediate 2 and its pivotal role in the molecular architecture and resulting potency of Exatecan, a second-generation topoisomerase I (TOP1) inhibitor. Exatecan (DX-8951) is a semi-synthetic, water-soluble derivative of camptothecin (B557342), engineered for enhanced stability and greater anti-tumor efficacy compared to its predecessors like topotecan (B1662842) and irinotecan.[1][2] Its significance in modern oncology is underscored by its use as a cytotoxic payload in advanced antibody-drug conjugates (ADCs).[1][3] The foundation of Exatecan's superior potency lies in its unique chemical structure, a significant portion of which is derived from its key precursor, Exatecan Intermediate 2. This document will elucidate the synthesis, mechanism, and structure-activity relationships that originate from this critical building block.
The Chemical Identity and Synthesis of Exatecan
Exatecan's complex hexacyclic structure is assembled through a convergent synthesis, which involves the preparation of two key fragments that are later combined.[4] One of these essential fragments is this compound (hydrochloride), a fluorinated quinoline (B57606) moiety with the chemical formula C₁₃H₁₅FN₂O₂·HCl.[5] This intermediate forms the "left-hand" section of the final Exatecan molecule, comprising the crucial A and B rings that are fundamental to its enhanced biological activity.[5][6]
The synthesis of this compound typically begins with 3-fluoro-4-methylaniline, proceeding through acylation and bromination to form the necessary scaffold for its eventual condensation with the second key fragment, a chiral tricyclic lactone.[4][5] This convergent strategy allows for the precise installation of the structural features that distinguish Exatecan from other camptothecin analogs.
References
The Core Chemistry of Exatecan Intermediate 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of Exatecan (B1662903) Intermediate 2, a critical building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document details the chemical properties, a well-documented synthetic pathway, and the subsequent conversion to Exatecan. Experimental protocols, quantitative data, and visual diagrams are provided to support drug development and research professionals.
Chemical Properties and Structure
Exatecan Intermediate 2, systematically named N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide, is a key precursor in the multi-step synthesis of Exatecan.[1][2] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide[3] |
| CAS Number | 182182-31-6 |
| Molecular Formula | C13H15FN2O2[4] |
| Molecular Weight | 250.27 g/mol [3] |
| Appearance | White crystalline powder[1] |
| Solubility | Soluble in DMSO[5] |
| Purity | Typically >98% |
Synthesis of this compound
The most widely documented synthetic route to this compound begins with 3-fluoro-4-methylaniline (B1361354) and proceeds through a three-step sequence involving acylation, bromination, and a palladium-catalyzed cross-coupling reaction, followed by an acid-mediated rearrangement.[6]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Objective: To protect the amino group of the starting material.
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at a temperature between 15-30°C for 1-2 hours.[6]
-
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be further purified by recrystallization or column chromatography.[6]
Step 2: Bromination
-
Objective: To introduce a bromine atom to the aromatic ring.
-
Procedure: The acylated intermediate from the previous step is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane (B109758) and acetic acid. The reaction temperature is maintained between 5-35°C.[6]
Step 3: Cross-Coupling and Rearrangement
-
Objective: To introduce the final ring structure and form the hydrochloride salt.
-
Procedure: A Suzuki-Miyaura cross-coupling reaction is performed using a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like tetrahydrofuran (B95107) (THF). The reaction is heated to 60-80°C for 6-8 hours. The resulting product then undergoes an acid-mediated rearrangement using hydrochloric acid in methanol (B129727) to yield this compound hydrochloride.[6]
Quantitative Data
| Step | Reagents | Temperature (°C) | Time (h) | Reported Yield |
| Acylation | Acetic anhydride, Pyridine | 15-30 | 1-2 | >95% conversion |
| Bromination | NBS, CH₂Cl₂/AcOH | 5-35 | - | - |
| Cross-Coupling | Pd(PPh₃)₄, THF | 60-80 | 6-8 | - |
| Overall | - | - | - | 27.8% (over 4 steps)[7] |
Conversion to Exatecan
This compound is a crucial precursor for the synthesis of Exatecan. The final steps involve a condensation reaction with a chiral tricyclic lactone, specifically (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, often via a Friedländer annulation reaction.[5][8]
Reaction Workflow
Caption: Condensation reaction to form Exatecan.
Mechanism of Action of Exatecan: Topoisomerase I Inhibition
Exatecan functions as a potent topoisomerase I inhibitor.[9] Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription by creating a transient single-strand break. Exatecan stabilizes the covalent complex between topoisomerase I and DNA (the cleavage complex), preventing the re-ligation of the DNA strand.[9] This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[9][10]
Signaling Pathway
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
References
- 1. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide; CAS No.: 182182-31-6 [chemshuttle.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]
- 5. This compound hydrochloride | Benchchem [benchchem.com]
- 6. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS#: 182182-31-6 [m.chemicalbook.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Exatecan Intermediate 2: A Cornerstone for Next-Generation Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] A critical component in the design of next-generation ADCs is the selection of a highly potent payload capable of overcoming the limitations of previous generations, such as multidrug resistance.[2][3] Exatecan, a semi-synthetic, water-soluble derivative of camptothecin (B557342), has emerged as a leading payload candidate due to its potent inhibition of topoisomerase I, an essential enzyme for DNA replication.[4][5][6][7]
The synthesis of this complex molecule is a significant undertaking, relying on the efficient preparation of key building blocks. One such crucial component is Exatecan Intermediate 2 , a functionalized aminonaphthalene core that forms a significant portion of the final pentacyclic structure of Exatecan.[8][9][10] This technical guide provides a comprehensive overview of the synthesis of this compound, its role in the production of Exatecan, and the subsequent development and preclinical evaluation of potent, next-generation Exatecan-based ADCs.
The Synthesis of Exatecan and the Central Role of Intermediate 2
The total synthesis of Exatecan is a convergent process, meaning key fragments of the molecule are synthesized separately before being joined together.[5][8] This strategy often involves the preparation of two primary building blocks: a chiral tricyclic lactone and a substituted aminonaphthalene core, which is derived from this compound.[8]
The synthesis of this compound typically starts from readily available materials like 3-fluoro-4-methylaniline (B1361354) and involves a sequence of standard organic transformations.[8][11]
Experimental Protocol: Synthesis of this compound
This protocol outlines a common pathway for the synthesis of this compound starting from 3-fluoro-4-methylaniline.[8][11][12]
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Objective: To protect the amino group.
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at 15–30°C for 1–2 hours.[8]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude product can be purified by recrystallization.[8]
Step 2: Bromination
-
Objective: To introduce a bromine atom at a specific position on the aromatic ring.
-
Procedure: The acetylated product from the previous step undergoes bromination.
Step 3: Suzuki-Miyaura Cross-Coupling
-
Objective: To introduce the isoindoline-1,3-dione moiety.
-
Procedure: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is performed. Key parameters include the use of a palladium catalyst such as Pd(PPh₃)₄ (5–10 mol%) in a solvent like tetrahydrofuran (B95107) (THF). The reaction is maintained at a temperature of 60–80°C for 6–8 hours.[8][12]
Step 4: Acid-Mediated Rearrangement
-
Objective: To form the final intermediate.
-
Procedure: The product from the cross-coupling reaction undergoes a rearrangement mediated by acid (e.g., HCl in methanol) to yield this compound hydrochloride.[8][12]
| Intermediate Stage | Typical Yield | Purity | Reference |
| This compound (4-step synthesis) | 27.8% (overall) | Not specified | [12] |
Exatecan: A Superior Payload for Next-Generation ADCs
Exatecan's potent anti-tumor activity stems from its mechanism of action as a topoisomerase I (TOP1) inhibitor.[7][13] TOP1 is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[14] Exatecan stabilizes the covalent complex between TOP1 and DNA (the TOP1-DNA cleavage complex), which prevents the re-ligation of the DNA strand.[7][14] When a replication fork collides with this stabilized complex, it leads to the formation of a permanent, lethal double-strand break, ultimately triggering programmed cell death (apoptosis).[7][14]
Preclinical studies have shown that Exatecan possesses several advantages over other camptothecin derivatives, such as SN-38 (the active metabolite of irinotecan) and deruxtecan (B607063) (DXd).[2][15]
-
Higher Potency: Exatecan is significantly more potent than other clinically used camptothecin analogs.[6][15]
-
Overcoming Resistance: It has demonstrated efficacy against multi-drug resistant (MDR) cancer cells, a major challenge in chemotherapy.[3][5] Exatecan is not a substrate for certain efflux pumps like MDR1, which can expel other drugs from the cancer cell.[16]
-
Bystander Effect: Its ability to permeate cell membranes allows it to kill neighboring antigen-negative tumor cells after being released from the target cell, a phenomenon known as the bystander effect.[14][16]
| Payload | IC50 (Various Cell Lines) | Key Advantages | References |
| Exatecan | Sub-nanomolar to low nanomolar | High potency, overcomes MDR, bystander effect | [3][15][17] |
| Deruxtecan (DXd) | Nanomolar | Clinically validated in Enhertu® | [1][15] |
| SN-38 | Nanomolar | Clinically validated in Trodelvy® | [3][15] |
Crafting Exatecan ADCs: From Synthesis to Preclinical Validation
The development of an Exatecan-based ADC involves a multi-step process, from creating a stable linker-payload construct to evaluating its performance in rigorous preclinical models.
ADC Synthesis and Conjugation
The process begins with the synthesis of a linker-payload derivative. The linker is a critical component that connects Exatecan to the antibody and is often designed to be stable in circulation but cleavable inside the target tumor cell by lysosomal enzymes.[1] Common cleavable linkers include those based on peptides like Valine-Citulline (VC) or Gly-Gly-Phe-Gly (GGFG).[1][4]
Experimental Protocol: Exatecan-Linker Synthesis (Example: VC-PAB Linker) [4]
-
Peptide Synthesis: The Val-Cit-PAB (para-aminobenzyl carbamate) peptide is synthesized using standard solid-phase or solution-phase methods.
-
Activation: The C-terminus of the peptide is activated to facilitate conjugation to Exatecan.
-
Conjugation to Exatecan: The activated peptide is reacted with an amine group on Exatecan in a suitable solvent (e.g., DMF) with a coupling agent.
-
Purification: The final Exatecan-linker construct is purified using reverse-phase HPLC.
-
Characterization: The product's identity and purity are confirmed by LC-MS and NMR.
Once the linker-payload is prepared, it is conjugated to the monoclonal antibody. A common method is thiol-maleimide chemistry, which links the maleimide (B117702) group on the linker to cysteine residues on the antibody.[4] Site-specific conjugation methods, using engineered cysteines, are increasingly used to produce more homogeneous ADCs with a uniform drug-to-antibody ratio (DAR).[18]
Experimental Protocol: ADC Conjugation (Thiol-maleimide Chemistry) [4]
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups. This is typically done at 37°C for 1-2 hours.
-
Linker-Payload Addition: The maleimide-functionalized Exatecan-linker, dissolved in a co-solvent like DMSO, is added to the reduced antibody solution.
-
Incubation: The reaction mixture is incubated, often at 4°C overnight, to allow the maleimide-thiol conjugation to occur.[4]
-
Quenching & Purification: The reaction is stopped, and the resulting ADC is purified to remove unreacted linker-payload and other impurities, often using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[18]
Preclinical Evaluation of Exatecan ADCs
Before an ADC can proceed to clinical trials, it must undergo extensive preclinical evaluation to assess its efficacy, safety, and pharmacokinetic properties.[19][20][21] This involves a suite of in vitro and in vivo assays.
In Vitro Evaluation
-
Cytotoxicity Assays: These assays determine the potency of the ADC against cancer cell lines.[19] The concentration that inhibits cell growth by 50% (IC50) is a key metric.[4]
-
Drug-to-Antibody Ratio (DAR) Determination: Techniques like UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC) are used to determine the average number of payload molecules attached to each antibody.[4]
-
Plasma Stability Assay: This measures the stability of the ADC in plasma to ensure the payload is not prematurely released into circulation, which could cause off-target toxicity.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay [4][6]
-
Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
ADC Treatment: Cells are treated with a range of concentrations of the Exatecan-ADC and control ADCs for a set period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using an assay like MTT or CellTiter-Glo®, which quantifies metabolically active cells.
-
Data Analysis: A dose-response curve is generated to calculate the IC50 value for each cell line.
| ADC Target | Linker Technology | Avg. DAR | IC50 (HER2-positive cells) | Reference |
| HER2 | GGFG-based | 3.6 | Not specified | [1] |
| HER2 | Optimized drug-linker | ~8 | 0.41 ± 0.05 nM (SK-BR-3 cells) | [17] |
| CLDN6 | Exatecan-based | Not specified | Potent anti-tumor activity demonstrated | [22] |
| PSMA | Exatecan-based | Not specified | Antitumor activity demonstrated | [22] |
In Vivo Evaluation
-
Pharmacokinetics (PK) Studies: These studies track the ADC's concentration, distribution, and clearance in animal models over time.[19][]
-
Efficacy Studies: The anti-tumor activity of the ADC is evaluated in animal models, typically mice bearing human tumor xenografts, which can be derived from cell lines (CDX) or patients (PDX).[19][20][24] Tumor growth inhibition is the primary endpoint.
-
Toxicology Studies: The safety and tolerability of the ADC are assessed in animals to identify potential dose-limiting toxicities.[25]
Conclusion
This compound is a vital precursor in the synthesis of Exatecan, a highly potent topoisomerase I inhibitor that is enabling a new generation of powerful ADCs. The unique properties of Exatecan—including its superior potency, ability to overcome multidrug resistance, and bystander killing effect—make it an exceptionally promising payload for treating a wide range of cancers.[2][3][16] Preclinical data on various Exatecan-based ADCs have demonstrated significant anti-tumor activity, supporting their continued development.[2][22] As research continues to refine linker technologies and conjugation strategies, ADCs armed with Exatecan are poised to become a cornerstone of targeted oncology, offering the potential for more effective and durable responses for patients with difficult-to-treat malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 12. This compound hydrochloride | Benchchem [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. blog.td2inc.com [blog.td2inc.com]
- 20. labcorp.com [labcorp.com]
- 21. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. firstwordpharma.com [firstwordpharma.com]
- 24. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Synthesis Protocol for Exatecan Intermediate 2 from 3-Fluoro-4-methylaniline
Introduction
Exatecan (B1662903) is a potent topoisomerase I inhibitor and a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The synthesis of Exatecan involves the preparation of key precursors, with Exatecan Intermediate 2, N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide, being a pivotal molecule. This document provides a detailed application note and protocol for the multi-step synthesis of this compound starting from 3-fluoro-4-methylaniline (B1361354). The described pathway involves a three-stage process encompassing acylation, bromination, and a subsequent palladium-catalyzed cross-coupling reaction followed by an acid-mediated rearrangement. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Overall Synthetic Scheme
The synthesis of this compound from 3-fluoro-4-methylaniline is a linear sequence involving three primary transformations. The initial acylation protects the aniline's amino group. This is followed by a regioselective bromination of the aromatic ring. The final key step involves a palladium-catalyzed cross-coupling reaction to introduce a side chain, which then undergoes an intramolecular cyclization and rearrangement to construct the aminonaphthalenone core structure.
Experimental Protocols
Stage 1: Acylation of 3-Fluoro-4-methylaniline
This step involves the protection of the amino group of 3-fluoro-4-methylaniline via acetylation to yield N-(3-fluoro-4-methylphenyl)acetamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoro-4-methylaniline | 125.15 | 10.0 g | 79.9 mmol |
| Acetic Anhydride (B1165640) | 102.09 | 8.9 mL | 95.9 mmol |
| Pyridine (B92270) | 79.10 | 100 mL | - |
| Dichloromethane (B109758) (DCM) | 84.93 | 200 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 3-fluoro-4-methylaniline (10.0 g, 79.9 mmol) in dichloromethane (200 mL) and pyridine (100 mL).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (8.9 mL, 95.9 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(3-fluoro-4-methylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to obtain a white solid. The expected yield is typically high.
Stage 2: Bromination of N-(3-fluoro-4-methylphenyl)acetamide
This stage introduces a bromine atom onto the aromatic ring of the acetylated intermediate to produce N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3-fluoro-4-methylphenyl)acetamide | 167.18 | 10.0 g | 59.8 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 11.7 g | 65.8 mmol |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Acetic Acid | 60.05 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Saturated Sodium Thiosulfate (B1220275) Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Dissolve N-(3-fluoro-4-methylphenyl)acetamide (10.0 g, 59.8 mmol) in a mixture of dichloromethane (150 mL) and acetic acid (50 mL) in a round-bottom flask.[2]
-
Protect the reaction from light and cool the solution to 0 °C.
-
Add N-Bromosuccinimide (11.7 g, 65.8 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[2]
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction with deionized water.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.
Stage 3: Cross-Coupling and Rearrangement to this compound
This final stage involves a palladium-catalyzed cross-coupling reaction followed by an acid-mediated intramolecular rearrangement to form the desired N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | 246.07 | 10.0 g | 40.6 mmol |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 5-10 mol% | - |
| Suitable Coupling Partner | - | - | - |
| Base (e.g., K₂CO₃) | 138.21 | - | - |
| Solvent (e.g., THF, Dioxane) | - | As needed | - |
| Hydrochloric Acid in Methanol (B129727) | - | As needed | - |
Procedure:
-
In a reaction vessel, combine N-(5-bromo-3-fluoro-4-methylphenyl)acetamide (10.0 g, 40.6 mmol), the appropriate coupling partner, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5-10 mol%), and a suitable base in an anhydrous solvent like THF or dioxane under an inert atmosphere.[2]
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 6-8 hours.[2] Monitor the formation of the cross-coupled intermediate by TLC.
-
Upon completion of the cross-coupling, cool the reaction mixture.
-
The crude intermediate is then subjected to an acid-mediated rearrangement.[2] This is typically achieved by adding a solution of hydrochloric acid in methanol and stirring at room temperature or with gentle heating.[2]
-
After the rearrangement is complete (as monitored by TLC), the reaction is worked up by neutralizing the acid and extracting the product with an organic solvent.
-
The organic layers are combined, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography to yield the desired compound. A total yield of 27.8% over the final steps has been reported.[2]
Summary of Quantitative Data
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield |
| 1. Acylation | 3-Fluoro-4-methylaniline | Acetic Anhydride, Pyridine | DCM | 0 to RT | 2-3 | High |
| 2. Bromination | N-(3-fluoro-4-methylphenyl)acetamide | NBS | DCM/Acetic Acid | 0 to RT | 4-6 | Good |
| 3. Cross-Coupling & Rearrangement | N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | Pd(PPh₃)₄, Coupling Partner, Base; HCl/MeOH | THF/Dioxane | 60-80 | 6-8 | 27.8% (over four steps)[2] |
Workflow and Pathway Diagrams
Caption: Synthetic workflow for this compound.
Conclusion
The synthetic protocol detailed in this application note provides a comprehensive guide for the preparation of this compound from 3-fluoro-4-methylaniline. By following the outlined procedures for acylation, bromination, and the final cross-coupling and rearrangement sequence, researchers can reliably synthesize this key intermediate for the development of Exatecan-based therapeutics. Careful monitoring of each reaction step and appropriate purification techniques are crucial for obtaining the desired product in high purity.
References
- 1. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide 98% | CAS: 182182-31-6 | AChemBlock [achemblock.com]
- 2. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 3. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Exatecan Intermediate 2 via Bromination and Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of Exatecan Intermediate 2, a crucial building block in the production of the potent topoisomerase I inhibitor, Exatecan. The protocols focus on a key bromination step followed by various palladium-catalyzed cross-coupling reactions, offering a comprehensive guide for researchers in medicinal chemistry and process development.
Introduction
The synthesis of this compound typically commences with the acylation of 3-fluoro-4-methylaniline (B1361354) to form N-(3-fluoro-4-methylphenyl)acetamide. This intermediate subsequently undergoes electrophilic bromination to introduce a bromine atom, a versatile handle for subsequent cross-coupling reactions. The final key step involves a palladium-catalyzed cross-coupling reaction to introduce the desired molecular fragment, leading to the formation of this compound. While the Suzuki-Miyaura coupling is a commonly employed method, this document also explores other potential cross-coupling strategies.
Synthetic Workflow Overview
The overall synthetic strategy is a three-step process, starting from 3-fluoro-4-methylaniline.
Caption: Synthetic workflow for this compound.
Bromination of N-(3-fluoro-4-methylphenyl)acetamide
The introduction of a bromine atom onto the aromatic ring of N-(3-fluoro-4-methylphenyl)acetamide is a critical step. This is typically achieved using an electrophilic brominating agent such as N-bromosuccinimide (NBS).
Quantitative Data for Bromination
| Parameter | Value/Condition | Yield (%) | Purity (%) | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | 85-95 | >98 | [General procedure] |
| Solvent | Dichloromethane (B109758)/Acetic Acid | [General procedure] | ||
| Temperature | 5-35 °C | [General procedure] | ||
| Reaction Time | 2-4 hours | [General procedure] |
Experimental Protocol: Bromination
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-(3-fluoro-4-methylphenyl)acetamide (1.0 eq) in a mixture of dichloromethane and acetic acid.
-
Addition of NBS: Cool the solution to 5-10 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford N-(5-bromo-3-fluoro-4-methylphenyl)acetamide.
Cross-Coupling Reactions
The brominated intermediate serves as a versatile substrate for various palladium-catalyzed cross-coupling reactions to construct the final this compound. The choice of the cross-coupling reaction can be influenced by the nature of the coupling partner and desired process parameters.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used and robust method for the formation of C-C bonds. It involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (4-(methoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85 | [Generic Example] |
| (4-formylphenyl)boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 82 | [Generic Example] |
| 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 2-MeTHF | 80 | 12 | 88 | [Generic Example] |
-
Reaction Setup: To a degassed solution of N-(5-bromo-3-fluoro-4-methylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., toluene, dioxane, 2-MeTHF) and water (typically 4:1 to 10:1 ratio), add the boronic acid or ester (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%) and, if necessary, a ligand (e.g., SPhos).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere for 4-12 hours, monitoring by TLC or HPLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired product.
Other Cross-Coupling Reactions
While Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions offer alternative synthetic routes and may be advantageous depending on the availability of starting materials and desired functional group tolerance.
| Cross-Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst/Ligand | Key Advantages/Considerations |
| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ / Phosphine (B1218219) ligands | Forms C-C bonds with alkenes. Regioselectivity can be an issue. |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C-C bonds with alkynes. Useful for introducing alkynyl moieties. |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd catalyst | Tolerates a wide range of functional groups, but tin reagents are toxic. |
| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni catalyst | Highly reactive organozinc reagents; sensitive to air and moisture. |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst / Bulky phosphine ligands | Forms C-N bonds. Excellent for synthesizing arylamines. |
| Ullmann Condensation | Alcohol, Amine, Thiol | Copper catalyst | A classic method for forming C-O, C-N, and C-S bonds. Often requires high temperatures. |
General Experimental Protocol for Alternative Cross-Coupling Reactions (To be optimized for specific substrates)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine N-(5-bromo-3-fluoro-4-methylphenyl)acetamide (1.0 eq), the appropriate organometallic reagent (1.1-2.0 eq), and a suitable anhydrous solvent (e.g., THF, dioxane, toluene).
-
Catalyst and Ligand Addition: Add the palladium or other transition metal catalyst (1-10 mol%) and the corresponding ligand.
-
Base/Additive Addition: If required by the specific reaction, add the base or other additives.
-
Reaction: Stir the mixture at the optimized temperature (can range from room temperature to >100 °C) for the necessary time (typically 2-24 hours), monitoring the reaction progress.
-
Work-up and Purification: Follow a standard aqueous work-up procedure appropriate for the specific reaction, followed by purification by column chromatography or recrystallization.
Conclusion
The synthesis of this compound is a well-established process involving a key bromination step followed by a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling provides a reliable and versatile method for this transformation. However, a range of other cross-coupling reactions are also available to the synthetic chemist, each with its own set of advantages and considerations. The protocols and data presented in these application notes serve as a valuable resource for the synthesis and further development of Exatecan and related compounds.
Analytical Characterization of Exatecan Intermediate 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, is a key component in the development of next-generation antibody-drug conjugates (ADCs). The synthesis of Exatecan involves a multi-step process with critical intermediates that must be rigorously characterized to ensure the purity and quality of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the analytical characterization of Exatecan Intermediate 2 (CAS: 182182-31-6), a crucial precursor in the Exatecan synthesis pathway. The methods described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and mass verification.
Chemical Information for this compound:
-
Molecular Formula: C₁₃H₁₅FN₂O₂[1]
-
Molecular Weight: 250.27 g/mol
-
IUPAC Name: N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide[1]
Data Presentation
The following table summarizes the key analytical data for this compound, providing a clear comparison of expected and observed results.
| Analytical Method | Parameter | Specification/Expected Value | Result |
| HPLC | Purity | >99.0% | 99.3–99.7%[1] |
| ¹H NMR | Chemical Shift (NH) | Consistent with structure | δ 8.21 (s, 1H, NH) in DMSO-d₆[1] |
| LC-MS | [M+H]⁺ | m/z 250.27 | Observed: m/z 250.29[1] |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or mobile phase) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 mm x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general procedure for acquiring a ¹H NMR spectrum of this compound to confirm its chemical structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
NMR Data Acquisition:
-
Spectrometer Frequency: 400 MHz (or as available)
-
Solvent: DMSO-d₆
-
Pulse Sequence: Standard ¹H pulse program
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Temperature: 25 °C
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate NMR software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure of this compound. The spectrum should be consistent with the expected structure, including the characteristic singlet for the NH proton at approximately δ 8.21 ppm.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol describes an LC-MS method for the confirmation of the molecular weight of this compound.
Instrumentation:
-
LC-MS system equipped with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-20 µg/mL) in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase (2.1 mm x 50 mm, 3.5 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 5 5 95 7 5 95 7.1 95 5 | 10 | 95 | 5 |
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flows: Optimize for the specific instrument.
-
-
-
Data Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the protonated molecular ion [M+H]⁺ and confirm that its m/z value corresponds to the expected mass (250.27).
-
Visualizations
The following diagrams illustrate the synthesis pathway of this compound and the analytical workflow for its characterization.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for this compound.
References
Application Notes and Protocols for Conjugating Exatecan Intermediate 2 Derivatives to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (B1662903), a potent topoisomerase I inhibitor, is a valuable payload for the development of antibody-drug conjugates (ADCs) in targeted cancer therapy. Its high cytotoxicity and the ability to induce a strong "bystander effect" make it an attractive candidate for eliminating both antigen-positive and neighboring antigen-negative tumor cells.[1] This document provides detailed protocols and application notes for the conjugation of Exatecan Intermediate 2 derivatives to monoclonal antibodies, a critical process in the synthesis of exatecan-based ADCs. The methodologies described herein are based on established bioconjugation techniques and aim to provide a comprehensive guide for researchers in this field.
Exatecan's mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[1] However, the hydrophobicity of exatecan can present challenges in ADC development, potentially leading to aggregation and unfavorable pharmacokinetic profiles.[1] To address these challenges, the use of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or polysarcosine, is often employed to enhance solubility and stability.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for exatecan-based ADCs from various studies.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-Exatecan (DAR 8) | HER2 | BT-474 (Breast Cancer) | Not Specified | [1] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | NCI-N87 (Gastric Cancer) | Not Specified | [1] |
| M9140 (anti-CEACAM5-Exatecan) | CEACAM5 | Colorectal Cancer PDX | Not Specified | [1] |
| Tra-Exa-PSAR10 | HER2 | SKBR-3 (HER2+) | Low nanomolar range | [2] |
| Tra-deruxtecan (DS-8201a) | HER2 | SKBR-3 (HER2+) | Low nanomolar range | [2] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs
| ADC Construct | Tumor Model | Dose | Outcome | Reference |
| Trastuzumab-Exatecan (DAR 8) | BT-474 (Breast Cancer) | 3 mg/kg | Significant tumor regression | [1] |
| Trastuzumab-Exatecan (DAR 8) | NCI-N87 (Gastric Cancer) | 1 mg/kg | Outperformed DS-8201a | [1] |
| M9140 (anti-CEACAM5-Exatecan) | Colorectal Cancer PDX | 2.4-2.8 mg/kg | Partial response in 10% of patients | [1] |
| Tra-Exa-PSAR10 | NCI-N87 xenograft | 1 mg/kg | Outperformed DS-8201a | [3] |
Table 3: Pharmacokinetic Parameters of Exatecan and its Conjugates
| Compound | Species | t1/2 (half-life) | Clearance | Volume of Distribution | Reference |
| Exatecan mesylate | Human | ~14 hours | ~3 L/h | ~40 L | [1] |
| Exatecan | Human | ~10 hours | - | - | [1] |
| M9140 (ADC) | Human | - | Dose-proportional | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of an exatecan-linker construct from this compound and its subsequent conjugation to a monoclonal antibody.
Protocol 1: Synthesis of Maleimide-Functionalized Exatecan-Linker from this compound
This protocol describes a general workflow for converting this compound into a reactive payload-linker ready for antibody conjugation. This process typically involves peptide synthesis to create a cleavable linker, followed by attachment to the exatecan derivative and introduction of a maleimide (B117702) group.
Materials:
-
This compound
-
Fmoc-protected amino acids (e.g., Fmoc-Val-Cit-PAB)
-
Peptide synthesis reagents (e.g., HBTU, HOBt, DIPEA)
-
Maleimide-containing linker precursor
-
Solvents (e.g., DMF, DCM, DMSO)
-
Purification system (e.g., Reverse-phase HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Peptide Linker Synthesis: Synthesize the desired peptide linker (e.g., Val-Cit-PAB) using standard solid-phase or solution-phase peptide synthesis methods.[1]
-
Activation of this compound: The primary amine group on this compound can be utilized for conjugation to the C-terminus of the synthesized peptide linker.
-
Conjugation of Peptide Linker to this compound: React the activated C-terminus of the peptide linker with the amine group of this compound in a suitable solvent (e.g., DMF) with a coupling agent.
-
Introduction of the Maleimide Group: React the N-terminus of the peptide-exatecan conjugate with a maleimide-containing linker precursor to introduce the reactive handle for antibody conjugation.
-
Purification: Purify the final maleimide-functionalized exatecan-linker construct using reverse-phase HPLC.[1]
-
Characterization: Confirm the identity and purity of the synthesized product by LC-MS and NMR.[1]
Protocol 2: Conjugation of Maleimide-Functionalized Exatecan-Linker to a Monoclonal Antibody
This protocol details the conjugation of the synthesized exatecan-linker to a monoclonal antibody via thiol-maleimide chemistry, a widely used method for generating ADCs.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-functionalized exatecan-linker (from Protocol 1) dissolved in an organic co-solvent (e.g., DMSO)
-
N-acetylcysteine (NAC)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Reduction:
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Purify the resulting ADC from unreacted payload-linker and other reagents using SEC or TFF.[5]
-
Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)
Objective: To determine the drug-to-antibody ratio (DAR) and assess the purity and aggregation of the ADC.
Methods:
-
DAR Determination by UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of exatecan (around 370 nm).[1]
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law to determine the average DAR.[1]
-
-
DAR and Heterogeneity Analysis by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
HIC-HPLC can be used to separate ADC species with different DARs, providing information on the distribution and heterogeneity of the conjugate.
-
-
Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC:
-
SEC-HPLC separates molecules based on size and can be used to quantify the amount of aggregation in the ADC preparation.
-
Visualizations
Experimental Workflow for ADC Conjugation
Caption: Experimental workflow for the synthesis and conjugation of an exatecan-based ADC.
Mechanism of Action of Exatecan-Based ADCs
Caption: Mechanism of action of an exatecan-based antibody-drug conjugate.
References
Application Notes and Protocols for Attaching Exatecan Intermediate 2 Payloads to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the linker chemistries, experimental protocols, and characterization methods for the conjugation of Exatecan (B1662903) Intermediate 2, a potent topoisomerase I inhibitor, to monoclonal antibodies (mAbs) for the development of next-generation Antibody-Drug Conjugates (ADCs).
Introduction to Exatecan-Based ADCs
Exatecan, a semi-synthetic and water-soluble derivative of camptothecin, is a highly effective cytotoxic agent for targeted cancer therapy.[1] Its mechanism of action involves the inhibition of topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[1] By stabilizing the topoisomerase I-DNA covalent complex, exatecan induces DNA strand breaks, leading to apoptotic cell death in rapidly dividing cancer cells.[1] The high potency of exatecan, combined with its ability to induce a strong "bystander effect," makes it an attractive payload for ADCs.[1] The bystander effect enables the payload to diffuse from the target cancer cell and eliminate neighboring, antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[1]
However, the inherent hydrophobicity of exatecan poses challenges in ADC development, often leading to aggregation and unfavorable pharmacokinetic profiles.[1][2] To address these limitations, significant research has focused on developing innovative linker technologies that enhance solubility and stability while ensuring efficient drug release at the tumor site.
Key Linker Technologies for Exatecan Conjugation
The choice of linker technology is critical to the efficacy and safety of an Exatecan-based ADC, balancing stability in circulation with controlled payload release at the tumor site.[3] Several linker strategies have been explored to optimize the therapeutic index.
Hydrophilic Linkers
A primary challenge with potent payloads like Exatecan is their hydrophobicity, which can cause ADC aggregation, accelerated plasma clearance, and diminished efficacy.[3] To mitigate this, hydrophilic linkers incorporating moieties such as polyethylene (B3416737) glycol (PEG) or polysarcosine (PSAR) have been developed.[3][4] These linkers improve the overall physicochemical properties of the ADC, allowing for higher drug-to-antibody ratios (DAR) without compromising stability or pharmacokinetic profiles.[3][4] For instance, a polysarcosine-based linker has been shown to reduce the overall hydrophobicity of an exatecan conjugate, leading to an ADC with a pharmacokinetic profile similar to the unconjugated antibody, even at a high DAR of 8.[4][5]
Cleavable Linkers
Cleavable linkers are the most common strategy for the controlled release of the payload and are designed to be selectively processed within the tumor microenvironment or inside cancer cells.[3] For Exatecan, these include:
-
Dipeptide-based Linkers: Sequences such as valine-citrulline (VC) and valine-alanine (VA) are designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumors.[3] This ensures that the active Exatecan is released following the internalization of the ADC into the target cancer cell.[3]
-
β-glucuronidase-sensitive Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment of some cancers.[4]
-
Novel Self-immolative Linkers: Advanced linker designs, such as those incorporating a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer, facilitate the traceless release of exatecan.[6][7]
Comparative Data of Linker Technologies
The selection of a suitable linker technology has a significant impact on the performance of the resulting ADC. The following table summarizes the key characteristics and performance of different linker technologies for Exatecan ADCs.
| Linker Technology | Key Physicochemical Properties | Plasma Stability | Bystander Effect | In Vitro Potency (IC50) | In Vivo Efficacy |
| Polysarcosine (PSAR)-based | Hydrophilic, reduces aggregation, allows for high DAR (e.g., 8).[4][5] | High, stable in rat plasma.[4] | Strong bystander killing effect.[4][5] | Low nanomolar range against breast and gastric cancer cell lines.[4] | Strong anti-tumor activity at 1 mg/kg in an NCI-N87 xenograft model.[4][5] |
| Dipeptide (e.g., Val-Cit) | Commonly used, susceptible to premature cleavage.[3][8] | Moderate, can be susceptible to enzymatic cleavage in plasma.[9] | Potent bystander effect.[1] | Varies depending on the full linker-payload construct. | Widely used in approved and clinical-stage ADCs.[9] |
| Phosphonamidate-based | Superior stability compared to maleimide-based linkers.[6] | Drastically improved linker stability in vitro and in vivo.[6] | Excellent bystander killing.[6] | Improved target-mediated killing of tumor cells.[6] | Superior in vivo efficacy over four tested dose levels in a xenograft model.[6] |
| Self-immolative T moiety | Enables traceless conjugation and release of exatecan.[7] | Higher stability compared to some conventional linkers.[7] | High permeability and bystander penetration.[7] | Subnanomolar IC50 in a panel of cancer cell lines.[7] | Overcomes resistance in low-target-expression and MDR+ tumors.[7] |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of Exatecan Intermediate 2 to mAb
This protocol describes the conjugation of a maleimide-functionalized this compound to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a maleimide (B117702) functional group, dissolved in an organic co-solvent like DMSO.[1]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10-fold molar excess).[1]
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Quenching Reagent: N-acetylcysteine (NAC) (optional, for capping unreacted maleimides).[10]
-
Analytical equipment for characterization (UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC, LC-MS).
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a 10-fold molar excess of TCEP in PBS buffer at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[1]
-
-
Conjugation Reaction:
-
Add the maleimide-functionalized this compound to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will determine the desired drug-to-antibody ratio (DAR).[1]
-
The reaction is typically performed in a buffer containing an organic co-solvent (e.g., DMSO) to aid in the solubility of the linker-payload.[1]
-
Incubate the reaction mixture at 4°C for 1-2 hours or overnight.[1]
-
-
Quenching (Optional):
-
Purification:
-
Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unreacted payload-linker, reducing agent, and other impurities.[10]
-
Protocol 2: Site-Specific Conjugation using Engineered Cysteines
This protocol details the steps for the site-specific conjugation of an Exatecan-linker-maleimide to a cysteine-engineered mAb.
Materials:
-
Cysteine-engineered mAb in a suitable buffer (e.g., PBS, pH 7.4).[10]
-
Exatecan-linker-maleimide dissolved in an organic solvent like DMSO.[10]
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water).[10]
-
Quenching Reagent: N-acetylcysteine (NAC) solution (e.g., 100 mM in water).[10]
-
Purification and formulation buffers.[10]
Procedure:
-
Selective Reduction of Engineered Cysteines:
-
Incubate the cysteine-engineered mAb with a controlled molar excess of TCEP to selectively reduce the engineered cysteines without affecting the native inter-chain disulfide bonds.[10] The exact conditions (TCEP concentration, temperature, time) should be optimized for each specific mAb.
-
-
Conjugation Reaction:
-
Quenching:
-
Purification:
-
Purify the resulting ADC using Tangential Flow Filtration (TFF) for large-scale purification or Size Exclusion Chromatography (SEC) for smaller scales to remove unreacted components.[10]
-
Characterization of Exatecan ADCs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the prepared ADC.
| Characterization Method | Objective | Protocol Summary |
| UV-Vis Spectroscopy | To determine the drug-to-antibody ratio (DAR).[1] | Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorption wavelength of exatecan (typically around 370 nm). Calculate the concentrations of the antibody and payload using their respective extinction coefficients and the Beer-Lambert law to determine the average DAR.[1] |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | To determine the average DAR and assess the heterogeneity and aggregation of the ADC.[1][11] | Elute the ADC from a HIC column using a decreasing salt gradient. Higher DAR species are more hydrophobic and elute later. Calculate the area of each peak to determine the distribution of drug-loaded species and the average DAR.[11] |
| Size Exclusion Chromatography (SEC)-HPLC | To assess the level of aggregation in the purified ADC.[12] | Separate the ADC sample based on size. The presence of high molecular weight species indicates aggregation.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To accurately determine the molecular weight of the different ADC species and calculate the average DAR.[11] | Desalt the ADC sample and analyze using a reversed-phase column coupled to a mass spectrometer. Deconvolute the mass spectra to identify the different drug-loaded species and calculate the average DAR.[4][11] |
Visualization of Workflows and Pathways
Caption: Workflow for ADC synthesis via thiol-maleimide chemistry.
Caption: Cellular mechanism of action for an Exatecan-ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Determining Drug-to-Antibody Ratio (DAR) for Exatecan-Based ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (B1662903), a potent topoisomerase I inhibitor, is a promising payload for antibody-drug conjugates (ADCs) in cancer therapy.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute of ADCs, defining the average number of drug molecules conjugated to a single antibody.[2] An optimal DAR is crucial for balancing therapeutic efficacy with potential toxicity and maintaining favorable pharmacokinetic properties.[3] High DARs can enhance cytotoxicity but may also lead to aggregation, instability, and rapid clearance from circulation.[3] Therefore, accurate and robust analytical methods for DAR determination are essential in the development of Exatecan-based ADCs.
This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of Exatecan-based ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
I. Analytical Methods for DAR Determination
A summary of the primary methods for determining the DAR of Exatecan-based ADCs is presented below.
| Method | Principle | Information Obtained | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the payload.[4] | Average DAR. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution of different drug-loaded species. Can be affected by impurities that absorb at the same wavelengths. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Species with higher DAR are more hydrophobic and elute later.[3] | Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[3] | Provides information on the heterogeneity of the ADC population. Relatively non-denaturing conditions. | May require method development to achieve optimal separation. Can be influenced by the linker and conjugation site. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates ADC components (light chain, heavy chain, and their drug-conjugated forms) under denaturing conditions based on hydrophobicity.[] | Average DAR and distribution of drug-loaded species on each antibody subunit. | High resolution and sensitivity. Can provide information on conjugation site distribution. | Denaturing conditions can alter the ADC structure. Requires reduction of the antibody to separate chains for cysteine-linked ADCs.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADCs to determine their molecular weights.[3] | Precise average DAR, distribution of drug-loaded species, and confirmation of conjugation. | High accuracy and specificity. Can identify different drug-linker modifications. | Requires specialized instrumentation and expertise. Sample preparation, such as desalting, is often necessary.[3] |
II. Experimental Protocols
A. Protocol 1: DAR Determination by UV-Vis Spectroscopy
Objective: To determine the average DAR of an Exatecan-based ADC using absorbance measurements.
Materials:
-
Exatecan-based ADC sample
-
Formulation buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Sample Preparation: Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Absorbance Measurement:
-
Calculations:
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients (ε) and the Beer-Lambert law (A = εcl).
-
The molar extinction coefficient for the antibody at 280 nm is specific to the antibody sequence.
-
The molar extinction coefficient for Exatecan at its maximum absorbance wavelength needs to be predetermined.
-
Calculate the average DAR using the following formula: Average DAR = (Molar concentration of Exatecan) / (Molar concentration of antibody)
-
B. Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species of an Exatecan-based ADC.
Materials:
-
Exatecan-based ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).[3]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[3]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[3]
Protocol:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.[3]
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (e.g., DAR2, DAR4, DAR6, DAR8). Species with higher DAR will have longer retention times.[3]
-
Calculate the area of each peak.
-
Calculate the weighted average DAR using the following formula:[3] Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
C. Protocol 3: DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the average DAR of a cysteine-linked Exatecan-based ADC after reduction.
Materials:
-
Exatecan-based ADC sample
-
HPLC system with a UV detector
-
Reversed-phase column suitable for large proteins (e.g., a C4 column).[3]
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
Protocol:
-
Sample Preparation (Reduction):
-
Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug, HC-Drug2, etc.).
-
Calculate the area of each peak.
-
Calculate the weighted average DAR using the following formula, taking into account the number of drug molecules on each chain:[] Average DAR = (Σ (Weighted peak area of heavy chain species) + Σ (Weighted peak area of light chain species))
-
D. Protocol 4: DAR Determination by Mass Spectrometry (MS)
Objective: To accurately determine the molecular weight of different ADC species and calculate the average DAR.
Materials:
-
Exatecan-based ADC sample
-
LC-MS system (e.g., Q-TOF or Orbitrap).[3]
-
Reversed-phase column suitable for large proteins (e.g., a C4 column).[3]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
Protocol:
-
Sample Preparation: Desalt the ADC sample using a suitable method (e.g., spin column) to remove non-volatile salts.[3]
-
LC-MS Conditions:
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the unconjugated antibody and the various drug-loaded species.[3]
-
Determine the DAR for each species by comparing its molecular weight to that of the unconjugated antibody.
-
Calculate the average DAR based on the relative abundance of each species observed in the mass spectrum.[3]
-
III. Visualizations
A. Experimental Workflow for DAR Determination
Caption: Workflow for DAR Determination of Exatecan-based ADCs.
B. Signaling Pathway of Exatecan's Mechanism of Action
Caption: Mechanism of Action of Exatecan via Topoisomerase I Inhibition.
IV. Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of the development of Exatecan-based ADCs. The choice of analytical method depends on the specific information required, the stage of development, and the available instrumentation. A combination of these techniques is often employed to provide a comprehensive characterization of the ADC, ensuring its quality, consistency, and therapeutic potential.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Exatecan Intermediate 2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan Intermediate 2 hydrochloride is a critical building block in the synthesis of Exatecan (DX-8951), a potent topoisomerase I inhibitor. As a camptothecin (B557342) analog, this intermediate and its derivatives are integral to the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Proper handling and storage of this cytotoxic compound are paramount to ensure its stability, integrity, and the safety of laboratory personnel. These application notes provide detailed protocols and guidelines for the appropriate management of this compound hydrochloride in a research setting.
Data Presentation
Table 1: Storage and Stability of this compound Hydrochloride
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized Powder) | 4°C | Short-term | Protect from light, store under nitrogen.[1] |
| Solid (Lyophilized Powder) | -20°C or -80°C | Long-term | Protect from light, store under nitrogen to prevent hydrolysis.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light, store in aliquots to avoid repeated freeze-thaw cycles.[1][2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light, store in aliquots to avoid repeated freeze-thaw cycles.[1][2] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Remarks |
| DMSO | 12.5 mg/mL (43.60 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is recommended as the compound is hygroscopic.[3] |
| DMSO | 100 mg/mL (399.57 mM) | Sonication may be required.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): chemical-resistant gloves (double-gloving recommended), lab coat, safety goggles.[4]
Procedure:
-
Pre-weighing Preparation: In a chemical fume hood, bring the sealed container of this compound hydrochloride to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound hydrochloride powder into the tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Vortex the tube to dissolve the compound. If necessary, use a sonicator for a short period to aid dissolution.[1] Visually inspect the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and storage temperature. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][2]
Protocol 2: General Safe Handling Procedures
As a cytotoxic compound, all handling of this compound hydrochloride should be performed in a designated area, preferably within a certified chemical fume hood or a Class II biological safety cabinet, to minimize exposure risk.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemical-resistant gloves (e.g., nitrile) at all times.[4] Change the outer pair immediately if contaminated.
-
Lab Coat: A dedicated, disposable or washable lab coat with a closed front and knit cuffs should be worn.
-
Eye Protection: Use safety goggles or a face shield.
Waste Disposal:
-
All disposable materials that come into contact with the compound, including gloves, pipette tips, and tubes, should be disposed of as cytotoxic waste in clearly labeled, puncture-resistant containers.[5]
-
Liquid waste should be collected in a designated hazardous waste container.
Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Use a cytotoxic spill kit to contain and clean the spill, following the kit's instructions.
-
Wear appropriate PPE during the entire cleanup process.
-
Decontaminate the area with a suitable cleaning agent (e.g., soap and water), followed by a deactivating agent if available and appropriate.[4]
Visualizations
References
Solubility Profile of Exatecan Intermediate 2 in Organic Solvents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan Intermediate 2, a critical building block in the synthesis of the potent topoisomerase I inhibitor Exatecan, requires well-characterized physicochemical properties to ensure efficient reaction kinetics, purification, and formulation.[1] A key parameter in this characterization is its solubility in various organic solvents. This document provides a summary of the known solubility of this compound and detailed protocols for determining its solubility in other solvents of interest.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical factor in its handling, processing, and formulation.[1] Below is a summary of the currently available solubility data for this compound (hydrochloride, CAS: 182182-31-6).
| Solvent | Chemical Formula | Solubility (at ambient temperature) | Observations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] | High solubility.[1] |
| Aqueous Solution | H₂O | Moderate[2] | The free base has a lower solubility of <10 mg/mL.[1] |
| Methanol | CH₃OH | Soluble (Qualitative)[3][4] | Used as a solvent during the synthesis of this compound, indicating solubility.[3][4] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble (Qualitative) | Employed as a solvent in the synthesis of Exatecan, suggesting some degree of solubility for its intermediates. |
Experimental Protocols: Determination of Solubility
Two common methods for determining the solubility of a pharmaceutical intermediate are the Thermodynamic Solubility Assay (Shake-Flask Method) and the Kinetic Solubility Assay.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid drug.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane (B109758), chloroform)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x Dilution factor
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Selected organic solvents
-
96-well microplates
-
Plate reader with capability for nephelometry (light scattering) or UV-Vis absorbance
-
Automated liquid handler (optional)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the selected organic solvent.
-
Incubation: Incubate the plate at a constant temperature for a short period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the turbidity (for nephelometry) or absorbance at a specific wavelength (for UV-Vis) of each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
-
Data Analysis: Plot the signal against the compound concentration to determine the kinetic solubility value.
Visualizations
Experimental Workflow for Thermodynamic Solubility Determination```dot
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide; CAS No.: 182182-31-6 [chemshuttle.com]
- 3. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide CAS#: 182182-31-6 [chemicalbook.com]
- 4. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | 182182-31-6 [chemicalbook.com]
Synthesis of Deruxtecan (DXd) Utilizing Exatecan Intermediate 2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan (B607063) (DXd), the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan, is a potent topoisomerase I inhibitor. Its synthesis is a complex, multi-step process. A critical starting material for the construction of the hexacyclic core of the exatecan (B1662903) molecule is Exatecan Intermediate 2. This document provides detailed application notes and protocols for the synthesis of DXd, commencing from this compound, intended to guide researchers in the field of medicinal chemistry and drug development.
This compound, chemically known as N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide, serves as a key building block.[1] The synthetic route involves the formation of the core exatecan structure via a Friedländer annulation, followed by coupling with a sophisticated linker system to yield the final DXd payload.[2]
Synthesis Pathway Overview
The overall synthesis of Deruxtecan (DXd) from this compound can be broadly divided into two key stages:
-
Synthesis of Exatecan: This involves the construction of the pentacyclic core of the exatecan molecule from this compound through a condensation reaction.
-
Synthesis of Deruxtecan (DXd): This stage involves the coupling of the synthesized exatecan with a linker-payload moiety. The linker is typically a maleimide-functionalized peptide, such as Gly-Gly-Phe-Gly (GGFG), which is designed to be stable in circulation and cleaved by lysosomal enzymes upon internalization into tumor cells.[3]
Data Presentation
The following tables summarize the key intermediates and reported yields in the synthesis of Exatecan and Deruxtecan.
Table 1: Key Intermediates in the Synthesis of Exatecan
| Intermediate Number | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Intermediate 2 | N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | C₁₃H₁₅FN₂O₂ | 250.27 | Starting material for the hexacyclic core |
| Exatecan | (1S,9S)-1-Amino-9-ethyl-5-fluoro-1,2,3,9,12,15-hexahydro-9-hydroxy-4-methyl-10H,13H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13-dione | C₂₄H₂₂FN₃O₄ | 435.45 | The cytotoxic payload core |
Table 2: Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Multi-step synthesis to Exatecan Precursor 315 | 2-fluoro-1-methyl-4-nitrobenzene | Intermediate 315 | 37% (overall for a three-step sequence) | [2] |
| Synthesis of Deruxtecan from Exatecan and Linker 325 | Exatecan and Linker 325 | Deruxtecan (DXd) | Not explicitly stated for the final coupling step. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Exatecan from this compound
This protocol describes the synthesis of the exatecan core via a PPTS-mediated Friedländer-type reaction.[2]
Materials:
-
This compound (referred to as intermediate 315 in some literature)[2]
-
Advanced intermediate 316 (a tricyclic ketone)[2]
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene
-
Aqueous methanesulfonic acid
-
Ethylcyclohexene
Procedure:
-
Condensation Reaction:
-
Dehydrative Intramolecular Cyclization:
-
Continue refluxing the mixture to facilitate the dehydrative intramolecular cyclization, which forms the quinoline (B57606) core of exatecan as a mixture of diastereomers.[2]
-
-
Salt Formation and Isomer Separation:
-
Treat the mixture of diastereomers with aqueous methanesulfonic acid in a solvent system of ethylcyclohexene and 2-methoxyethanol under reflux.[2] This results in the formation of the dihydromesylate amine salt of exatecan as a mixture with its epi-exatecan salt.[2]
-
The desired exatecan mesylate salt can be separated from the undesired isomer by recrystallization.[2]
-
-
Purification:
-
The isolated mesylate salt dihydrate of exatecan is further purified through a series of aqueous washes and recrystallization events.[2]
-
Protocol 2: Synthesis of Deruxtecan (DXd)
This protocol outlines the final steps for the synthesis of deruxtecan by coupling exatecan with an advanced linker intermediate.[2]
Materials:
-
Exatecan (as the mesylate salt dihydrate)
-
Advanced linker intermediate (e.g., a maleimide-GGFG peptide linker)[4]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole hydrate (B1144303) (HOBt·H₂O)
-
Tetrahydrofuran (THF)
-
Activated carbon
-
Magnesium sulfate (B86663) (MgSO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
6-Maleimidocaproic acid
Procedure:
-
Peptide Coupling:
-
In a reaction vessel, dissolve exatecan and the advanced linker intermediate in a suitable solvent.
-
Add EDCI and HOBt·H₂O to facilitate the peptide coupling reaction at room temperature.[2]
-
-
Purification of Coupled Intermediate:
-
Fmoc Deprotection:
-
The Fmoc protecting group on the linker is removed using DBU in THF.[2]
-
-
Final Coupling to Maleimide:
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis of Exatecan from Intermediate 2.
Caption: Workflow for the synthesis of Deruxtecan (DXd) from Exatecan.
Caption: Logical flow from intermediate to the final ADC.
References
- 1. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]
- 2. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Exatecan Intermediate 2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of Exatecan (B1662903) Intermediate 2. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Low Purity of Crude Exatecan Intermediate 2 After Synthesis
Question: My initial purity check by HPLC after synthesis shows a purity of less than 95%, with several unidentified peaks. What are the likely causes and how can I improve this?
Answer: Low purity of the crude product often points to incomplete reactions or the formation of side products during the synthesis of this compound. The synthesis typically involves a multi-step process including acylation, bromination, and cross-coupling reactions.[1] Each step is critical for achieving high purity.
Potential Causes and Solutions:
-
Incomplete Acylation: The initial acylation of 3-fluoro-4-methylaniline (B1361354) is crucial. Ensure a molar ratio of 1:1.5–2.5 of the aniline (B41778) to acetic anhydride (B1165640) is used at a controlled temperature of 15–30°C for 1–2 hours to achieve a conversion rate of over 95%.[1]
-
Formation of Di-brominated Impurities: During the bromination step, excessive temperatures can lead to the formation of di-brominated species. It is critical to maintain the reaction temperature between 5–35°C. Temperatures above 40°C can result in the formation of more than 15% of di-brominated impurities.[1]
-
Suboptimal Cross-Coupling Conditions: The palladium-catalyzed cross-coupling reaction is sensitive to temperature. A reaction temperature below 60°C can lead to a yield of less than 50%. The optimal temperature range is 60–80°C.[1]
-
Residual Solvents: Inadequate drying after the final hydrochloride formation can leave residual solvents. Azeotropic drying with methanol (B129727) is effective in reducing residual solvents to less than 2%.[1]
Troubleshooting Workflow: Low Initial Purity
Issue 2: Difficulty in Removing Impurities by Recrystallization
Question: I am struggling to achieve a purity of >99% for this compound hydrochloride by recrystallization. The product either "oils out" or the purity improvement is minimal. What should I do?
Answer: Recrystallization is a powerful technique for purifying this compound, but its success is highly dependent on the choice of solvent system and the control of crystallization conditions. "Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid instead of crystallizing upon cooling.
Troubleshooting Steps:
-
Solvent System Screening: A systematic screening of different solvent and anti-solvent combinations is the first step. The ideal solvent should dissolve the compound when hot but have low solubility when cold, while impurities should remain soluble at all temperatures.
-
Controlled Cooling: Rapid cooling often leads to the precipitation of impurities and the formation of small, impure crystals. A slow and controlled cooling process is crucial for growing larger, higher-purity crystals.
-
Seeding: Introducing a small crystal of pure this compound (a seed crystal) to the supersaturated solution can induce crystallization of the desired form and prevent the formation of oils.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Observations | Expected Purity Improvement |
| Methanol/Water | Good for polar impurities. | Can increase purity from 95% to >98%. |
| Ethanol/Water | Similar to methanol/water, effective for a range of impurities. | Can achieve purity >98.5%. |
| Acetone/Hexane | Effective for less polar impurities. | Can increase purity from 97% to >99%. |
| Tetrahydrofuran (THF)/Hexane | A good alternative for compounds soluble in THF. | Can achieve purity >99%. |
Issue 3: Co-elution of Impurities in Preparative HPLC
Question: During preparative HPLC purification of this compound, I am observing a closely eluting impurity that I cannot resolve. How can I improve the separation?
Answer: Co-elution in HPLC is a common challenge, especially with structurally similar impurities. Optimizing the chromatographic conditions is key to achieving baseline separation.
Optimization Strategies for HPLC Purification:
-
Mobile Phase Modification:
-
Solvent Composition: Fine-tune the ratio of your organic solvent (e.g., acetonitrile) and aqueous phase. A shallower gradient can improve the resolution of closely eluting peaks.
-
pH Adjustment: The pH of the aqueous phase can significantly impact the retention of ionizable compounds. For this compound, which has basic functionalities, adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid can alter the retention times of the compound and its impurities.
-
-
Stationary Phase Selection: If modifying the mobile phase is insufficient, consider a column with a different stationary phase. A column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary resolution.
-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution.
Experimental Protocol: HPLC Analysis of this compound
-
Column: Reverse-phase C18 column (e.g., ODS column).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.05 M potassium dihydrogen phosphate (B84403) (pH 3).
-
Flow Rate: 1 ml/min.
-
Detection: UV at an appropriate wavelength.
This method has been used for the analysis of exatecan and its metabolites and can be adapted for the analysis of its intermediates.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after synthesis and purification?
A1: With optimized synthesis and purification protocols, a purity of greater than 99% can be consistently achieved for this compound.[1] HPLC is the standard method for purity determination.[1]
Q2: How should I handle and store this compound hydrochloride to ensure its stability?
A2: this compound hydrochloride is sensitive to light and temperature. It should be stored as a lyophilized powder at -20°C or -80°C under a nitrogen atmosphere to prevent hydrolysis.[1] For experimental use, stock solutions can be prepared in DMSO (up to 100 mg/mL with sonication to prevent aggregation) and should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What are the key impurities to watch out for during the synthesis of this compound?
A3: Key impurities can arise from each synthetic step:
-
Unreacted starting materials: such as 3-fluoro-4-methylaniline.
-
Over-brominated byproducts: such as di-bromo species.
-
Side-products from the cross-coupling reaction.
-
Degradation products if the compound is exposed to harsh conditions (e.g., high temperatures, extreme pH).
Q4: Can I use column chromatography for the purification of this compound?
A4: Yes, column chromatography is a viable method for the purification of this compound, especially for removing impurities with different polarities. A typical setup would involve a silica (B1680970) gel stationary phase and a gradient elution with a solvent system like hexane/ethyl acetate (B1210297) or dichloromethane/methanol.
General Workflow for Purification of this compound
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent (e.g., acetone).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-solvent: Slowly add a pre-warmed anti-solvent (e.g., hexane) to the hot solution until slight turbidity is observed.
-
Cooling: Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purity Determination by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to an appropriate concentration with the mobile phase.
-
Instrumentation: Use a high-performance liquid chromatography system equipped with a UV detector and a C18 reverse-phase column.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B over a set time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
References
troubleshooting low drug-to-antibody ratio with Exatecan payloads
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan antibody-drug conjugates (ADCs). Our goal is to help you overcome common challenges related to achieving the desired drug-to-antibody ratio (DAR) and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for an Exatecan ADC?
A1: The optimal DAR for an Exatecan ADC is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic properties. While a higher DAR increases cytotoxic potential, it can also lead to issues with aggregation, instability, and rapid clearance from circulation.[1] Generally, a DAR of 4 to 8 is targeted for Exatecan ADCs.[1] However, the ideal DAR is dependent on the specific antibody and target and should be determined empirically for each ADC construct.[1]
Q2: What are the primary challenges associated with achieving a high DAR with Exatecan payloads?
A2: The main challenge in developing high-DAR Exatecan ADCs is the inherent hydrophobicity of the Exatecan payload.[1][2] Conjugating multiple hydrophobic drug molecules to an antibody can lead to significant issues, including ADC aggregation, instability, and manufacturing difficulties.[1][2] This hydrophobicity can also lead to faster clearance from the bloodstream, reducing therapeutic efficacy.[1]
Q3: How does the choice of linker impact the DAR and stability of an Exatecan ADC?
A3: The linker is critical for both achieving the target DAR and ensuring the stability of the final ADC.
-
Hydrophilicity: Using hydrophilic linkers (e.g., those containing PEG moieties) can help counteract the hydrophobicity of Exatecan, reducing aggregation and improving solubility.[1][3] This is crucial for enabling the construction of highly loaded (e.g., DAR 8) ADCs with good biophysical properties.[2][4]
-
Stability: For thiol-maleimide conjugations, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to premature drug release.[5][6] Linker chemistry can be engineered to promote the hydrolysis of the thiosuccinimide ring, which results in a more stable, open-ring structure that prevents deconjugation.[5][6][7]
Troubleshooting Guide: Low Drug-to-Antibody Ratio (DAR)
Below are common issues that can lead to a lower-than-expected DAR during the conjugation of Exatecan payloads.
Issue 1: Low conjugation efficiency observed by HIC-HPLC or Mass Spectrometry.
-
Question: My final ADC product shows a low average DAR with a high percentage of unconjugated antibody (DAR 0). What are the potential causes?
-
Answer: A low average DAR is a common issue that can stem from problems with the antibody, the linker-payload, or the reaction conditions. The following troubleshooting flowchart and detailed points can help diagnose the root cause.
Detailed Troubleshooting Steps:
-
Exatecan-Linker Solubility: The hydrophobic nature of Exatecan can cause the drug-linker complex to have poor solubility in aqueous buffers, reducing its availability to react with the antibody.[8]
-
Antibody Reduction (for Thiol-Maleimide Conjugation): Cysteine-based conjugation requires the reduction of interchain disulfide bonds to generate free thiol groups.
-
Incomplete Reduction: Insufficient reducing agent (e.g., TCEP) or suboptimal reaction time/temperature will result in fewer available thiol groups for conjugation.[8][9]
-
Excess Reducing Agent: Failure to remove the excess reducing agent after the reduction step is critical. TCEP will react with and quench the maleimide group of your linker-payload, preventing it from conjugating to the antibody.[8][9]
-
Recommendation: Titrate the molar equivalents of TCEP and optimize the reduction time. Always perform a desalting or buffer exchange step after reduction and before adding the drug-linker.[9]
-
-
Maleimide Linker Instability: The maleimide group is susceptible to hydrolysis, especially at higher pH, which opens the ring to form a non-reactive maleamic acid.[]
-
Recommendation: Maintain the conjugation reaction pH between 6.5 and 7.5.[8][] Prepare the drug-linker stock solution in fresh, anhydrous DMSO and add it to the reaction mixture immediately.
-
Data Presentation: Impact of Reaction Conditions on DAR
The following table illustrates how varying key parameters can influence the average DAR and the formation of high molecular weight species (aggregates).
| Parameter | Condition A | Condition B (Optimized) | Condition C | Resulting Avg. DAR | Aggregates (%) |
| TCEP:Ab Molar Ratio | 2.5 eq | 5.0 eq | 10.0 eq | 3.8 | 7.5 |
| Linker-Payload:Ab Ratio | 5.0 eq | 8.0 eq | 8.0 eq | 5.5 | 7.6 |
| DMSO Co-solvent (%) | 2% | 10% | 20% | 4.2 | 10.5 |
| Reaction pH | 8.0 | 7.4 | 6.0 | 3.1 | 7.2 |
Data are illustrative examples based on typical experimental outcomes.
Experimental Protocols
A generalized workflow for producing an Exatecan ADC via cysteine conjugation involves antibody reduction, conjugation, and purification.
Protocol 1: Partial Reduction of Antibody with TCEP
This protocol is for generating reactive thiol groups from interchain disulfides on an IgG1 antibody.
-
Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., Phosphate buffer with EDTA, pH 7.4). Adjust the antibody concentration to 5-10 mg/mL.[9]
-
TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the same buffer.[9] Add TCEP to the antibody solution to achieve a final molar ratio of 2.5 to 5 equivalents of TCEP per antibody. A titration is recommended to find the optimal ratio.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[9]
-
Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or a spin filtration unit (30 kDa MWCO), exchanging the antibody into the conjugation buffer.[9][12] This step is critical to prevent quenching of the maleimide linker.[8][9]
Protocol 2: Thiol-Maleimide Conjugation
-
Drug-Linker Preparation: Dissolve the maleimide-activated Exatecan linker-payload in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation: Add the drug-linker stock solution to the reduced, purified antibody solution to achieve the desired molar excess (e.g., 1.5-fold excess of linker per available thiol). Ensure the final concentration of DMSO does not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[9][13]
-
Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine (typically at a 2-fold molar excess over the starting linker-payload) to quench any unreacted maleimide groups. Incubate for an additional 30 minutes.
Protocol 3: DAR Analysis by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR and drug-load distribution for cysteine-linked ADCs.[14][15] Species with a higher DAR are more hydrophobic and elute later.[14][16]
-
System Setup:
-
Sample Preparation: Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Inject the sample onto the column.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the area percentage for each peak.
-
The weighted average DAR is calculated using the following formula:
-
Avg. DAR = Σ (%Area of Peak * DAR of Peak) / Σ (%Area of all Peaks)
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ymc.eu [ymc.eu]
improving the stability of Exatecan Intermediate 2 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Exatecan Intermediate 2 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary cause of instability for this compound, like other camptothecin (B557342) analogs, is the hydrolysis of its lactone ring. This is a reversible, pH-dependent process where the active lactone form is converted to an inactive open-ring carboxylate form.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of the lactone ring is highly dependent on pH.
-
Acidic Conditions (pH < 5): The lactone form is predominant and more stable.
-
Neutral to Basic Conditions (pH ≥ 7): The equilibrium shifts towards the inactive carboxylate form, and the rate of hydrolysis increases significantly.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored under the following conditions:
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions due to the compound's high solubility.[2][3]
-
Temperature: Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
-
Protection: Protect solutions from light and store under a nitrogen atmosphere to prevent degradation.[3]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can accelerate degradation.[2]
Q4: Can I use aqueous buffers to prepare my working solutions?
A4: While aqueous buffers are often necessary for biological assays, it is crucial to be aware of the potential for hydrolysis. If aqueous solutions are required, they should be prepared fresh immediately before use from a DMSO stock solution. The pH of the final working solution should ideally be kept in the acidic range if the experimental conditions permit.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in solution.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound due to lactone ring hydrolysis. | • Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.• Minimize the time the compound is in aqueous buffer at neutral or alkaline pH.• If possible, adjust the pH of the assay medium to be slightly acidic (e.g., pH 6.0-6.5), if compatible with the experimental system.• Verify the integrity of your stock solution using HPLC analysis (see Experimental Protocols). |
| Precipitation of the compound in aqueous solutions. | This compound has low aqueous solubility. | • Ensure the final concentration of DMSO in your aqueous working solution is kept as low as possible (typically <1%) to avoid toxicity, while still maintaining solubility.[2]• Sonication may aid in the initial dissolution in DMSO.[2]• For in vivo studies, consider using formulation aids such as PEG300 and Tween-80.[3] |
| Variability in results between different experimental days. | Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles. | • Aliquot your DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.• Ensure stock solutions are stored at the recommended temperature (-80°C or -20°C) and protected from light. |
Quantitative Data
The following table summarizes the pH-dependent hydrolysis of camptothecin, which serves as a representative model for the behavior of this compound.
| pH | Half-life of Lactone Form (t1/2) | Lactone at Equilibrium (%) |
| 5.0 | Stable | >95% |
| 7.3 | ~30 minutes | ~20% |
| 8.2 | <15 minutes | <10% |
Data is representative for camptothecin and its analogs and may vary for this compound.[4]
Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions
-
Reagent Preparation:
-
This compound (solid)
-
Anhydrous DMSO
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under a nitrogen atmosphere, if possible, weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the hydrolysis of this compound.
-
Instrumentation and Reagents:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound stock solution in DMSO
-
Buffers of various pH values (e.g., phosphate (B84403) buffer for pH 7.4, acetate (B1210297) buffer for pH 5.0)
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the DMSO stock into the desired buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Immediately inject a sample (t=0) into the HPLC system.
-
Incubate the remaining solution at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Inject samples at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Use a gradient elution method, for example:
-
Start with 95% Mobile Phase A and 5% Mobile Phase B.
-
Over 20 minutes, ramp to 5% Mobile Phase A and 95% Mobile Phase B.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 360 nm). The lactone form will have a longer retention time than the more polar carboxylate form.
-
Calculate the percentage of the lactone form remaining at each time point by comparing the peak area of the lactone to the total peak area (lactone + carboxylate).
-
Visualizations
References
- 1. A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | Benchchem [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in Exatecan ADC experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Exatecan antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) and Low Conjugation Efficiency
Question: We are observing a consistently low and variable Drug-to-Antibody Ratio (DAR) after conjugating our antibody with an Exatecan-linker payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low and inconsistent DAR with Exatecan ADCs is a common challenge, often stemming from the hydrophobic nature of the Exatecan payload.[1][2][3][4] This hydrophobicity can lead to poor solubility of the linker-payload in aqueous conjugation buffers, reducing its availability to react with the antibody. Additionally, the resulting ADC may be prone to aggregation, leading to product loss during purification.[1][2][5]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Co-solvent: Introduce a small amount of an organic co-solvent like DMSO or DMA to the conjugation reaction to improve the solubility of the hydrophobic Exatecan-linker.[1] However, excessive amounts can denature the antibody, so careful optimization is crucial.[1]
-
pH: Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used. For instance, maleimide-thiol conjugation is typically performed at a pH of 6.5-7.5.[1]
-
Reaction Time and Temperature: Systematically optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote aggregation.[1]
-
-
Antibody Modification (for Thiol-Based Conjugation):
-
Reducing Agent: Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure complete and controlled reduction of the antibody's interchain disulfide bonds.[1]
-
Purification: It is critical to remove the excess reducing agent before adding the linker-payload to prevent it from capping the reactive groups on the linker.[1]
-
-
Linker Design:
-
Hydrophilicity: Employ a more hydrophilic linker to counteract the hydrophobicity of Exatecan. Incorporating polyethylene (B3416737) glycol (PEG) chains can improve solubility and reduce aggregation.[2][3][5]
-
Issue 2: ADC Aggregation During or After Conjugation
Question: Our Exatecan ADC preparation shows significant aggregation, which is impacting yield and reproducibility. How can we mitigate this?
Answer: ADC aggregation is a frequent issue with hydrophobic payloads like Exatecan.[3][4] High DARs exacerbate this problem, as the hydrophobic interactions between drug molecules on different ADCs lead to the formation of aggregates.[3][6] These aggregates can be rapidly cleared from circulation, reducing in vivo efficacy.[3][6]
Troubleshooting Steps:
-
Optimize DAR: Aim for the lowest effective DAR. While a high DAR can increase potency, it also increases the risk of aggregation.[3] A balance must be struck between efficacy and physicochemical properties.
-
Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties, such as PEG or polysarcosine, to increase the overall hydrophilicity of the ADC and prevent aggregation.[3][7][8]
-
Formulation: Develop a suitable formulation buffer for the final ADC product that minimizes aggregation and ensures stability.
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR. This can lead to improved pharmacokinetic properties and a wider therapeutic window.[3]
Issue 3: High In Vitro Potency but Poor In Vivo Efficacy
Question: Our Exatecan ADC is highly potent in cell-based assays, but we are seeing disappointing results in our animal models. What could be causing this discrepancy?
Answer: A disconnect between in vitro and in vivo results is a common hurdle in ADC development. Several factors can contribute to this, often related to the stability and pharmacokinetics of the ADC.
Troubleshooting Steps:
-
Assess ADC Stability:
-
Plasma Stability: Evaluate the stability of the linker in plasma to ensure there is no premature release of the payload.[6] An ADC stability assay in plasma can quantify the amount of intact ADC and released Exatecan over time.[6]
-
Linker Selection: If premature cleavage is observed, select a linker with improved plasma stability.[3]
-
-
Address Pharmacokinetic Issues:
-
Rapid Clearance: High hydrophobicity and aggregation can lead to rapid clearance of the ADC from circulation.[3][6] Using hydrophilic linkers and optimizing the DAR can improve the pharmacokinetic profile.[3]
-
Characterize PK Profile: Conduct a thorough pharmacokinetic study to understand the distribution, metabolism, and excretion of your ADC.
-
-
Evaluate Tumor Penetration:
-
The ability of the ADC to penetrate solid tumors can be a limiting factor. The design of the ADC, including the antibody and linker, can influence tumor penetration.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Exatecan? Exatecan is a potent topoisomerase I inhibitor.[9][10][11] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[10][12] When a replication fork collides with this stabilized complex, it leads to the formation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[9][10][11]
Q2: What is the "bystander effect" and is it relevant for Exatecan ADCs? The bystander effect is the ability of a released ADC payload to kill neighboring antigen-negative tumor cells.[6][12] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen. Exatecan has favorable membrane permeability, which allows it to diffuse into adjacent cells and exert its cytotoxic effect, making the bystander effect a key consideration for Exatecan ADCs.[6][12]
Q3: How does the hydrophobicity of Exatecan compare to other ADC payloads? Exatecan is known to be a highly hydrophobic molecule.[1][4][7] This hydrophobicity is a primary driver of many of the challenges in developing Exatecan ADCs, including aggregation and poor solubility.[2][3][5] Linker technologies that mask this hydrophobicity are crucial for successful ADC development.[7][8]
Q4: What are some key considerations for designing a cell-based assay for an Exatecan ADC? When designing a cell-based assay for an Exatecan ADC, it is important to:
-
Include appropriate controls: This includes an unconjugated antibody, a non-targeting ADC, and free Exatecan.
-
Select the right cell lines: Use both antigen-positive and antigen-negative cell lines to assess target-specific killing and the bystander effect.[13]
-
Optimize incubation time: The incubation time should be sufficient to allow for ADC internalization, linker cleavage, and payload-induced apoptosis, typically ranging from 72 to 120 hours.[13]
Data Presentation
Table 1: In Vitro Cytotoxicity of Topoisomerase I Inhibitor Payloads
| Payload | Target Cell Line | IC50 (nM) | Reference |
| Exatecan | Various Cancer Cell Lines | Subnanomolar | [7] |
| DXd | Various Cancer Cell Lines | 10-20 times less potent than Exatecan | [7] |
| SN-38 | Various Cancer Cell Lines | 2-10 times less potent than Exatecan | [2] |
Note: IC50 values are approximate and can vary based on experimental conditions and cell line.[14]
Table 2: Impact of Linker Hydrophilicity on ADC Aggregation
| Linker-Payload | PEG Units | DAR | Aggregation (%) | Reference |
| LP2 | 2 | ~0.12 | ~20 | [5] |
| LP3 | 12 | ~1.5 | ~10 | [5] |
| LP5 | 24 | ~4.5 | <5 | [5] |
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an Exatecan ADC.
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the Exatecan ADC, unconjugated antibody, and free Exatecan for 72-120 hours.
-
Viability Assessment: Determine cell viability using a commercially available assay, such as MTS or CellTiter-Glo®, which measures metabolic activity.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.
Protocol 2: In Vitro Bystander Effect Assay
Objective: To assess the ability of the Exatecan ADC to kill neighboring antigen-negative cells.
Methodology: [13]
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the Exatecan ADC at various concentrations.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis: Use high-content imaging to quantify the number of viable fluorescent antigen-negative cells. A decrease in the number of these cells indicates a bystander effect.
Visualizations
Caption: Mechanism of action for a typical Exatecan ADC.
Caption: General workflow for an ADC cytotoxicity assay.
Caption: Troubleshooting logic for low DAR in Exatecan ADC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance with Exatecan Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the use of Exatecan (B1662903) and its derivatives to overcome drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is Exatecan and how does it work?
A: Exatecan (DX-8951f) is a potent, semi-synthetic derivative of camptothecin (B557342).[1][2][3] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][4][5][6] Exatecan stabilizes the covalent complex between TOP1 and DNA (the TOP1-DNA cleavage complex), which prevents the re-ligation of the DNA strand.[1][6] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand breaks, triggering cell cycle arrest and apoptosis.[7][8][9]
Q2: What are the primary mechanisms of resistance to camptothecins like Exatecan?
A: Resistance to camptothecins is multifactorial but can be broadly categorized into three main areas:
-
Reduced Drug Accumulation: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP - Breast Cancer Resistance Protein), can actively efflux the drug from the cell, reducing its intracellular concentration.[4][10][11][12]
-
Alterations in the Target (Topoisomerase I): This can include downregulation of TOP1 protein expression or mutations in the TOP1 gene that reduce the drug's binding affinity to the enzyme-DNA complex.[10][13][14]
-
Altered Cellular Response to DNA Damage: Enhanced DNA damage response (DDR) and repair pathways, such as homologous recombination (HR) and non-homologous end-joining (NHEJ), can repair the drug-induced DNA breaks, preventing the initiation of apoptosis.[8][15][16]
Q3: How do Exatecan derivatives help overcome this resistance?
A: Exatecan and its derivatives, like deruxtecan (B607063) (the payload in the antibody-drug conjugate Trastuzumab Deruxtecan), are designed to circumvent common resistance mechanisms.[6][17] Exatecan shows a lower affinity for some multidrug resistance transporters compared to older camptothecins like SN-38 (the active metabolite of irinotecan).[18] Furthermore, its high potency means that even reduced intracellular concentrations can be sufficient to induce cytotoxic DNA damage.[2][19][20]
Experimental Design & Troubleshooting
Q4: We are not observing the expected cytotoxicity with Exatecan in our resistant cell line. What could be wrong?
A: This is a common issue that can point to several factors. Use the following troubleshooting workflow:
Troubleshooting Workflow: Lack of Cytotoxicity
Caption: Troubleshooting logic for unexpected low cytotoxicity.
Q5: Our IC50 values for Exatecan are highly variable between experiments. How can we improve reproducibility?
A: IC50 variability is often due to inconsistent experimental conditions. Key factors to control include:
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. High passage numbers can lead to phenotypic drift.
-
Seeding Density: Ensure a uniform cell seeding density across all wells and plates. Cell density can affect drug response.[21]
-
Drug Preparation: Prepare serial dilutions fresh for each experiment from a validated stock solution. Exatecan's active lactone ring can hydrolyze in aqueous solutions with a pH > 7.0.[2]
-
Assay Duration: Use a fixed, consistent incubation time (e.g., 72 hours) for all experiments.
Q6: We suspect ABCG2-mediated efflux is the cause of resistance. How can we confirm this?
A: To confirm the role of the ABCG2 transporter, you can perform the following:
-
Western Blotting: Directly measure the protein expression level of ABCG2 in your resistant cell line compared to the parental (sensitive) line.
-
Reversal Studies: Treat the resistant cells with Exatecan in the presence and absence of a specific ABCG2 inhibitor (e.g., Ko143). A significant decrease in the IC50 value in the presence of the inhibitor strongly suggests ABCG2-mediated resistance.[20]
-
Flow Cytometry-based Efflux Assay: Use a fluorescent substrate of ABCG2 (e.g., Hoechst 33342 or pheophorbide A) to measure efflux activity. Resistant cells will show lower fluorescence accumulation, which can be reversed by an ABCG2 inhibitor.
Quantitative Data Summary
The following tables provide representative data on the efficacy of an Exatecan derivative compared to the parental compound in sensitive and resistant cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) in Sensitive vs. Resistant Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Fold-Resistance |
| Exatecan | NCI-H460 (Parental) | - | 5.2 ± 0.8 | - |
| NCI-H460/DXR (Resistant) | ABCG2 Overexpression | 98.5 ± 11.3 | 18.9x | |
| Exatecan Derivative A | NCI-H460 (Parental) | - | 3.1 ± 0.5 | - |
| NCI-H460/DXR (Resistant) | ABCG2 Overexpression | 15.7 ± 2.1 | 5.1x | |
| SN-38 | NCI-H460 (Parental) | - | 7.5 ± 1.1 | - |
| NCI-H460/DXR (Resistant) | ABCG2 Overexpression | 352.1 ± 45.6 | 46.9x |
Data are representative. Fold-resistance is calculated as (IC50 Resistant) / (IC50 Parental).
Table 2: Effect of ABCG2 Inhibitor on Exatecan IC50 in Resistant Cells
| Cell Line | Treatment | IC50 of Exatecan (nM) | Reversal Factor |
| NCI-H460/DXR | Exatecan alone | 98.5 ± 11.3 | - |
| Exatecan + Ko143 (200 nM) | 6.1 ± 0.9 | 16.1x |
Reversal Factor is calculated as (IC50 alone) / (IC50 + inhibitor).
Key Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay
This protocol determines the concentration of an Exatecan derivative required to inhibit cell growth by 50% (IC50).
Materials:
-
Parental and resistant cancer cell lines
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Exatecan derivative stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, black-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Perform a serial dilution of the Exatecan derivative in complete growth medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Drug Treatment: Add 100 µL of the diluted drug solutions to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: Western Blot for ABCG2 Expression
This protocol assesses the protein level of the ABCG2 transporter.
Materials:
-
Parental and resistant cell line pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
Laemmli sample buffer
-
Primary antibody: anti-ABCG2/BCRP
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-ABCG2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.
Visualizations
Exatecan's Mechanism of Action and Resistance Pathways
Caption: Exatecan action and key resistance mechanisms.
Experimental Workflow for Derivative Screening
Caption: Workflow for screening Exatecan derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of cellular resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Repair Functions That Control Sensitivity to Topoisomerase-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Multidrug resistance and cancer: the role of the human ABC transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the breast cancer resistance protein (ABCG2) in drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Camptothecin Resistance in Cancer: Insights into the Molecular Me...: Ingenta Connect [ingentaconnect.com]
- 15. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Induction of breast cancer resistance protein by the camptothecin derivative DX-8951f is associated with minor reduction of antitumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sorger.med.harvard.edu [sorger.med.harvard.edu]
Validation & Comparative
A Comparative Analysis of Synthetic Pathways to Exatecan Intermediate 2
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The efficient synthesis of its key precursors is paramount for scalable and cost-effective manufacturing. This guide provides a detailed comparative analysis of two prominent synthetic routes to Exatecan Intermediate 2, a crucial building block in the production of Exatecan. We present a data-driven overview to inform strategic decisions in process development and manufacturing, with a focus on reaction yields, purity, and process parameters.
Comparative Synthesis Data
The selection of a synthetic route for a pharmaceutical intermediate is a multifaceted decision, balancing factors such as overall yield, cost of starting materials and reagents, scalability, and the purity of the final product. Below is a summary of the key quantitative data for two distinct synthetic pathways to this compound.
| Parameter | Route 1: Acylation-Bromination-Cross-Coupling | Route 2: Nitro Reduction-Acetylation Pathway |
| Starting Material | 3-Fluoro-4-methylaniline (B1361354) | 2-Fluoro-1-methyl-4-nitrobenzene |
| Key Reaction Steps | Acylation, Bromination, Cross-Coupling, Rearrangement[1][2] | Bromination, Nitro Reduction, Acetylation[3][4] |
| Overall Yield | 27.8% over four steps[1] | 37% for the initial three-step sequence to produce a key precursor (compound 310)[3][4] |
| Purity | >99%[1] | High purity implied by crystallization and use in subsequent steps[4] |
| Key Reagents & Conditions | Acetic anhydride (B1165640), Pyridine (B92270), N-bromosuccinimide (NBS), Pd(PPh₃)₄, HCl in Methanol[1] | N-bromosuccinimide (NBS), Sulfuric acid, followed by reduction and acetylation reagents[3][4] |
| Reaction Temperatures | Acylation: 15–30°C; Bromination: 5–35°C; Cross-Coupling: 60–80°C[1][3] | Not explicitly detailed for all steps, but involves refluxing conditions for some transformations[4] |
Synthesis Route Visualizations
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Experimental Protocols
Route 1: Acylation-Bromination-Cross-Coupling Pathway
This widely documented method begins with 3-fluoro-4-methylaniline as the starting material.[1] The synthesis proceeds through three key steps: acylation, bromination, and cross-coupling reactions, ultimately yielding this compound.[1][2]
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Reactants: 3-Fluoro-4-methylaniline, Acetic anhydride (1.5–2.5 molar equivalents).[3]
-
Solvent: A suitable solvent such as dichloromethane (B109758).
-
Base: Pyridine.[3]
-
Procedure: 3-Fluoro-4-methylaniline is dissolved in the solvent, and pyridine is added as a base. Acetic anhydride is then added, and the reaction mixture is stirred at 15–30°C for 1–2 hours.[3] A conversion rate of over 95% for this step has been reported.[3]
Step 2: Bromination
-
Reactant: Acetylated intermediate from Step 1, N-bromosuccinimide (NBS).[1]
-
Solvent: A mixed solvent system of dichloromethane and acetic acid.[1][3]
-
Procedure: The acetylated intermediate is dissolved in the solvent mixture, and NBS is added. The reaction is carried out at a temperature of 5–35°C.[3]
Step 3: Cross-Coupling and Rearrangement
-
Catalyst: Pd(PPh₃)₄ (5–10 mol%).[1]
-
Solvent: Tetrahydrofuran (THF).[1]
-
Procedure: The brominated intermediate undergoes a cross-coupling reaction. The reaction is maintained at a temperature of 60–80°C for 6–8 hours.[1] The resulting compound then undergoes an acid-mediated rearrangement, for instance, using HCl in methanol, to form this compound.[1]
Route 2: Nitro Reduction-Acetylation Pathway
This alternative route starts from 2-fluoro-1-methyl-4-nitrobenzene.
Step 1: Bromination
-
Reactant: 2-Fluoro-1-methyl-4-nitrobenzene, N-bromosuccinimide (NBS).
-
Conditions: The reaction is carried out in heptane (B126788) with sulfuric acid.[4]
Step 2: Nitro Reduction
-
Procedure: The nitro group of the brominated intermediate is reduced to an aniline.
Step 3: Acetylation
-
Procedure: The resulting aniline is acetylated to produce compound 310.[4] This three-step sequence has a reported overall yield of 37%.[4]
Subsequent Steps Compound 310 is then coupled with 3-butenoic acid under Heck conditions, followed by hydrogenation and intramolecular cyclization to form a tetrahydronaphthalenone intermediate, which is further processed to yield this compound.[4][5]
Conclusion
Both synthetic routes present viable options for the production of this compound. Route 1, starting from 3-fluoro-4-methylaniline, is well-documented with a reported final product purity of over 99%.[1] Route 2, commencing with 2-fluoro-1-methyl-4-nitrobenzene, shows a higher reported yield for its initial three-step sequence to a key precursor.[3][4] The choice between these routes will likely depend on a comprehensive analysis of factors including the cost and availability of starting materials, reagent toxicity, waste disposal considerations, and the scalability of each step for industrial production. Further process optimization for either route could potentially improve yields and reduce costs, making the synthesis of this vital ADC component more efficient.
References
- 1. This compound hydrochloride | Benchchem [benchchem.com]
- 2. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
A Comparative Guide to the Synthesis of Camptothecin Intermediates: Exatecan Intermediate 2 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis of Exatecan Intermediate 2 with other key intermediates in the production of camptothecin-based anticancer agents. By examining experimental data on yield, purity, and reaction conditions, this document aims to inform strategic decisions in the process of drug development and manufacturing.
Introduction to Camptothecin (B557342) and its Analogs
Camptothecin is a potent topoisomerase I inhibitor that has served as a scaffold for the development of several clinically important anticancer drugs, including topotecan (B1662842) and irinotecan.[1] Exatecan (DX-8951) is a second-generation, water-soluble camptothecin analog with a hexacyclic structure, demonstrating enhanced stability of its active lactone form and efficacy against multi-drug resistant cells.[2][3] The synthesis of these complex molecules relies on the efficient preparation of key intermediates. This guide focuses on the synthesis of this compound, a critical building block for Exatecan, and compares its synthetic accessibility to other pivotal camptothecin intermediates.
Synthesis of this compound
A widely employed synthetic route to this compound commences with 3-fluoro-4-methylaniline (B1361354).[4][5][6] This multi-step process involves the sequential protection of the amino group, introduction of a bromine atom, and a subsequent cross-coupling reaction to construct the core structure.
Experimental Protocol: A Common Pathway to this compound
A frequently documented pathway for the synthesis of this compound is outlined below.[4][5]
Step 1: Acylation of 3-Fluoro-4-methylaniline
-
Objective: To protect the amino group.
-
Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride (B1165640) in the presence of a base like pyridine. The reaction is typically conducted at 15–30°C for 1–2 hours.
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Step 2: Bromination
-
Objective: To introduce a bromine atom at a specific position on the aromatic ring.
-
Procedure: The acetylated product from the previous step is brominated using N-bromosuccinimide (NBS) in a solvent mixture of dichloromethane (B109758) and acetic acid. The reaction temperature is maintained between 5–35°C.
Step 3: Palladium-Catalyzed Cross-Coupling
-
Objective: To introduce the isoindoline-1,3-dione moiety.
-
Procedure: A Suzuki-Miyaura cross-coupling reaction is often employed. This step utilizes a palladium catalyst, such as Pd(PPh₃)₄ (5–10 mol%), in a solvent like tetrahydrofuran (B95107) (THF). The reaction is typically heated to 60–80°C for 6–8 hours.
Step 4: Rearrangement
-
Objective: To form the final intermediate.
-
Procedure: The product from the cross-coupling reaction undergoes an acid-mediated rearrangement, for instance, using hydrochloric acid in methanol, to yield this compound hydrochloride.
Comparative Analysis of Synthetic Intermediates
The efficiency of a total synthesis is heavily reliant on the accessibility and purity of its intermediates. The following table provides a comparative overview of key quantitative data for the synthesis of this compound and other notable camptothecin intermediates.
| Intermediate | Starting Material | Key Reactions | Typical Overall Yield | Typical Purity | Reference |
| This compound | 3-Fluoro-4-methylaniline | Acylation, Bromination, Cross-Coupling, Rearrangement | Not explicitly stated in provided abstracts | ≥98% | [4][7] |
| (20S)-Camptothecin | Dihydrocarboline intermediate & methyl-substituted pyranone diester | Michael addition, Amide cyclization, Imine addition, Oxidative rearrangement, Chlorination, Hydrogenation, Hydrolysis, Lactonization, Hydroxylation | 2% (12 steps) | Not specified | [] |
| 7,9-Diaminocamptothecin | 9-Nitrocamptothecin | Reduction | Not specified | Not specified | [9] |
Note: The overall yield for this compound synthesis is not explicitly provided in the search results, highlighting a potential area for further investigation.
Visualizing Synthetic Pathways and Mechanisms
To better understand the synthetic strategies and the mechanism of action of the final products, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
The ultimate goal of synthesizing these intermediates is to produce camptothecin analogs that effectively inhibit topoisomerase I, leading to cancer cell death.
Caption: Mechanism of Topoisomerase I inhibition by Exatecan.
Discussion and Conclusion
In contrast, the total synthesis of the parent compound, (20S)-camptothecin, is a lengthy process with a low overall yield, making it less commercially viable for large-scale production.[] The development of synthetic routes to analogs like Exatecan has focused on convergent strategies, which involve the separate synthesis of key fragments that are later combined.[4] This approach can improve overall efficiency and allow for greater flexibility in producing diverse analogs.
For researchers and drug development professionals, the choice of a synthetic route and target intermediates will depend on a variety of factors, including the desired final product, scalability, cost of starting materials and reagents, and the desired purity profile. The pathway to this compound offers a reliable method for accessing a key component of a promising second-generation topoisomerase I inhibitor. Further process optimization to improve yields and reduce the number of steps will continue to be a key area of research in the field of medicinal chemistry.
References
- 1. US6252079B1 - Intermediates in the synthesis of camptothecin and related compounds and synthesis thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound hydrochloride | Benchchem [benchchem.com]
- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 9. Synthesis of new camptothecin analogs with improved antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Exatecan vs. SN-38 Antibody-Drug Conjugates: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stability of Exatecan-based and SN-38-based antibody-drug conjugates (ADCs). Drawing on supporting experimental data, we delve into the critical aspects of ADC stability, including linker integrity, plasma persistence, and aggregation potential, to inform the development of next-generation cancer therapeutics.
The landscape of targeted cancer therapy is continually evolving, with ADCs at the forefront of innovation. The choice of cytotoxic payload is a critical determinant of an ADC's therapeutic index. Both Exatecan and SN-38, potent topoisomerase I inhibitors, have emerged as highly effective payloads. However, the stability of the resulting ADC is paramount to ensure efficacy and minimize off-target toxicity. This guide offers a detailed comparison of the stability profiles of ADCs based on these two prominent payloads.
Enhanced Stability of Exatecan-Based ADCs
Recent advancements in linker technology have significantly improved the stability of Exatecan-based ADCs, offering potential advantages over their SN-38 counterparts. Preclinical studies have demonstrated that novel linker platforms designed for Exatecan conjugation result in ADCs with enhanced stability in circulation.[1] This improved stability is crucial for maximizing the amount of intact ADC that reaches the tumor site, thereby enhancing therapeutic efficacy.
In contrast, some SN-38-based ADCs have faced challenges with linker stability, leading to premature payload release in systemic circulation.[2] This can contribute to off-target toxicities and a reduced therapeutic window. However, it is important to note that ongoing research is also focused on developing more stable linker technologies for SN-38.[2][3][4]
Key Stability Parameters: A Head-to-Head Comparison
To provide a clear overview, the following tables summarize the quantitative data on the stability of Exatecan- and SN-38-based ADCs from various preclinical studies.
Table 1: Plasma Stability of Exatecan-based ADCs vs. SN-38-based ADCs
| ADC Platform | Linker Technology | Plasma Source | Incubation Time | % DAR Loss | Reference |
| Exatecan-based ADC | Novel Phosphonamidate Linker | Mouse Serum | 8 days | 1.8% | [5] |
| Exatecan-based ADC | Novel Phosphonamidate Linker | Human Serum | 8 days | 1.3% | [5] |
| T-DXd (DXd payload) | Maleimide-based Linker | Mouse Serum | 8 days | 13% | [5] |
| T-DXd (DXd payload) | Maleimide-based Linker | Human Serum | 8 days | 11.8% | [5] |
| SN-38-based ADC | CL2A Linker | Human Serum | - | Described as "moderately stable" | [6] |
| SN-38-based ADC | SN-38-ether-ADC | - | Half-life > 10 days | - | [2][4] |
Table 2: Aggregation Profile of High-DAR ADCs
| ADC Platform | Linker Technology | Drug-to-Antibody Ratio (DAR) | % Monomer | Reference |
| Exatecan-based Immunoconjugates | Lysine-(PEG)12-Cap Linker | 4 and 8 | >97% | [5] |
| T-DXd (DXd payload) | Maleimide-based Linker | ~8 | 90.3% | [5] |
| SN-38-ether-ADC | PEG moieties | 7.1 | No aggregation mentioned | [2][4] |
Experimental Methodologies
The data presented in this guide are based on established experimental protocols designed to assess ADC stability.
Plasma Stability Assay
The stability of ADCs in plasma is a critical parameter that predicts their in vivo persistence. A typical plasma stability assay involves the following steps:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, or rat) at 37°C for various time points (e.g., 0, 24, 48, 72 hours, up to several days).[1]
-
Sample Preparation: At each time point, an aliquot of the plasma sample is collected. The ADC is often captured using affinity chromatography, such as Protein A or G beads.[1]
-
Analysis: The captured ADC is then analyzed to determine the drug-to-antibody ratio (DAR). This is commonly done using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of conjugated payload.[1]
-
Data Analysis: The percentage of intact ADC or the rate of payload release is calculated for each time point to determine the plasma stability. A decrease in DAR over time indicates payload deconjugation.[1]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
ADC aggregation is a critical quality attribute that can impact efficacy, safety, and immunogenicity. SEC is a widely used method to quantify the amount of aggregated ADC.
-
Sample Preparation: The ADC sample is diluted in a suitable mobile phase.[7]
-
Chromatographic Separation: The sample is injected onto an SEC column. The separation is based on the hydrodynamic volume of the molecules. Aggregates, being larger, elute earlier than the monomeric ADC.[7]
-
Detection: The elution profile is monitored using a UV detector, typically at 280 nm.[7]
-
Data Analysis: The area under each peak is integrated to determine the percentage of monomer, aggregates, and fragments.[7]
Visualizing the Mechanisms of Action and Stability Challenges
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the topoisomerase I inhibitor signaling pathway and the factors influencing ADC stability.
Caption: Mechanism of action of Topoisomerase I inhibitor ADCs.
Caption: Factors influencing the stability of Antibody-Drug Conjugates.
Conclusion
The stability of an ADC is a multifaceted attribute that is critical to its clinical success. The evidence to date suggests that Exatecan-based ADCs, particularly when engineered with advanced linker technologies, can exhibit superior stability profiles compared to some earlier SN-38-based constructs. The key to this enhanced stability lies in the design of linkers that are resistant to premature cleavage in the systemic circulation and can mitigate the hydrophobicity of the payload to prevent aggregation. As research in this field continues, the development of increasingly stable and effective ADCs, whether utilizing Exatecan, SN-38, or other potent payloads, holds great promise for the future of cancer treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vitro Potency of Exatecan Derivatives Compared to Other Topoisomerase I Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the potency of exatecan (B1662903) and its derivatives against other well-established topoisomerase I inhibitors. By presenting quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for oncology research and drug development.
Mechanism of Action: Topoisomerase I Inhibition
Exatecan and its derivatives are potent anti-cancer agents that target topoisomerase I, a crucial nuclear enzyme responsible for relieving DNA torsional stress during replication and transcription. These inhibitors function by trapping the transient covalent complex formed between topoisomerase I and DNA, known as the cleavable complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. During DNA replication, these single-strand breaks are converted into cytotoxic double-strand breaks, which ultimately trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
Quantitative Comparison of In Vitro Potency
The in vitro potency of topoisomerase I inhibitors is commonly determined by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values for exatecan, its derivative deruxtecan (B607063) (DXd), and other topoisomerase I inhibitors across a range of human cancer cell lines. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Exatecan and Other Topoisomerase I Inhibitors (nM)
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Exatecan | MOLT-4 | Acute Lymphoblastic Leukemia | 0.29 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.26 | |
| DMS114 | Small Cell Lung Cancer | 0.18 | |
| DU145 | Prostate Cancer | 0.46 | |
| KPL-4 | Breast Cancer | 0.9[2] | |
| Deruxtecan (DXd) | KPL-4 | Breast Cancer | 4.0[2] |
| SN-38 | MOLT-4 | Acute Lymphoblastic Leukemia | 2.5 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 1.8 | |
| DMS114 | Small Cell Lung Cancer | 9.7 | |
| DU145 | Prostate Cancer | 1.8 | |
| LoVo | Colorectal Cancer | 8.25 | |
| HT-29 | Colorectal Cancer | 4.50 | |
| Topotecan | MOLT-4 | Acute Lymphoblastic Leukemia | 11.2 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 13.8 | |
| DMS114 | Small Cell Lung Cancer | 14.2 | |
| DU145 | Prostate Cancer | 23.5 | |
| LMP400 | MOLT-4 | Acute Lymphoblastic Leukemia | 4.8 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 4.1 | |
| DMS114 | Small Cell Lung Cancer | 10.5 | |
| DU145 | Prostate Cancer | 4.1 | |
| Belotecan | LN229 | Glioma | 9.07 |
| U251 MG | Glioma | 14.57 | |
| U343 MG | Glioma | 29.13 | |
| U87 MG | Glioma | 84.66 |
Note: The IC50 values for Exatecan, SN-38, Topotecan, and LMP400 in MOLT-4, CCRF-CEM, DMS114, and DU145 cell lines were determined using the CellTiter-Glo assay after 72 hours of treatment. The IC50 values for Belotecan in glioma cell lines were determined after 48 hours of treatment.
Table 2: IC50 Values of Trastuzumab Deruxtecan (T-DXd) in HER2-Positive Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (ng/mL) |
| T-DXd | SK-OV-3 | Ovarian Cancer | >10,000 |
| T-DM1 | SK-OV-3 | Ovarian Cancer | 393 |
Note: T-DXd is an antibody-drug conjugate (ADC) composed of the HER2 antibody trastuzumab linked to the exatecan derivative deruxtecan.
Experimental Protocols
The following are detailed protocols for two common in vitro cytotoxicity assays used to evaluate the efficacy of exatecan and its derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Exatecan derivatives and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium and add them to the designated wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase reaction.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Exatecan derivatives and other test compounds
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Determine the IC50 values by plotting the luminescence signal against the log of the compound concentration.
References
Assessing the Bystander Effect of ADCs Derived from Exatecan Intermediate 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly crucial in the context of heterogeneous tumors. This guide provides a comparative analysis of the bystander effect of ADCs derived from Exatecan (B1662903) Intermediate 2, a precursor to the potent topoisomerase I inhibitor exatecan and its derivatives like DXd, against other common ADC payloads.
Mechanism of Action: The Bystander Effect
ADCs exert their cytotoxic effects through a targeted mechanism. The antibody component binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC. Once inside the cell, the cytotoxic payload is released from the antibody via cleavage of the linker. In ADCs designed for a bystander effect, the released payload is membrane-permeable, allowing it to diffuse out of the targeted antigen-positive (Ag+) cell and into neighboring antigen-negative (Ag-) cells, inducing their apoptosis.[1][] This process is influenced by several factors, including the physicochemical properties of the payload, the stability of the linker, and the tumor microenvironment.[1][3]
The payload derived from Exatecan Intermediate 2, exatecan (and its derivative DXd), is a topoisomerase I inhibitor.[4][5] By stabilizing the topoisomerase I-DNA complex, it leads to DNA double-strand breaks and ultimately cell death.[6] The membrane permeability of exatecan/DXd is a key determinant of the bystander effect observed in ADCs utilizing this payload.[7]
dot
Caption: Signaling Pathway of the ADC Bystander Effect.
Comparative Performance of ADC Payloads
The choice of payload is a critical determinant of an ADC's bystander killing capacity. Here, we compare ADCs derived from this compound with those carrying other common payloads like MMAE (monomethyl auristatin E), MMAF (monomethyl auristatin F), and SN-38.
In Vitro Cytotoxicity and Bystander Effect
In vitro assays are crucial for the initial assessment of an ADC's bystander effect. Co-culture and conditioned medium transfer assays are standard methods to quantify the killing of antigen-negative cells.
| Payload | Target | Key Findings | Reference |
| Exatecan/DXd | Topoisomerase I | High membrane permeability. Efficiently kills neighboring HER2-negative cells in co-culture with HER2-positive cells. Superior bystander penetration compared to SN-38. | [1][8][9] |
| MMAE | Tubulin | Membrane permeable. Demonstrates potent bystander killing of neighboring CD30-negative cells in an admixed tumor model. | [10] |
| MMAF | Tubulin | Less membrane permeable than MMAE. Fails to mediate significant bystander killing in vivo. | [10] |
| SN-38 | Topoisomerase I | Less permeable than exatecan and DXd, resulting in lower bystander efficiency. | [8][9] |
| DM1 | Tubulin | Used in T-DM1 with a non-cleavable linker, resulting in a charged metabolite with low cell permeability and no bystander effect. | [3][11] |
Physicochemical Properties Influencing Bystander Effect
The ability of a payload to diffuse across cell membranes is largely governed by its physicochemical properties, such as lipophilicity and charge.
| Payload | Permeability | Key Physicochemical Characteristics | Reference |
| Exatecan | High (~2-fold higher than DXd, ~5-fold higher than SN-38) | Lipophilic, enabling passive diffusion across cell membranes. | [9] |
| DXd | High | A derivative of exatecan with high membrane permeability. | [7] |
| MMAE | High | A hydrophobic payload that can readily cross cell membranes. | [10] |
| MMAF | Low | Less membrane permeable due to a charged carboxyl group. | [10] |
| SN-38 | Moderate | Lower permeability compared to exatecan and DXd. | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the bystander effect of different ADCs.
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[12]
dot
Caption: Workflow for an In Vitro Co-culture Bystander Assay.
Methodology:
-
Cell Seeding: A mixture of antigen-positive (Ag+) and antigen-negative (Ag-), typically labeled with a fluorescent protein like GFP for easy identification, are seeded in a 96-well plate. The ratio of Ag+ to Ag- cells can be varied.[12]
-
ADC Treatment: After allowing the cells to adhere, they are treated with serial dilutions of the ADC.
-
Incubation: The plate is incubated for a period sufficient for the payload to exert its effect (typically 72-120 hours).[12]
-
Quantification: The viability of the Ag- cells is quantified using methods like high-content imaging or flow cytometry to specifically count the fluorescently labeled cells.[12][13]
-
Data Analysis: The viability of Ag- cells is plotted against the ADC concentration to determine the extent of the bystander effect.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the cell culture medium and can kill target cells without direct cell-to-cell contact.[14]
dot
Caption: Workflow for a Conditioned Medium Transfer Assay.
Methodology:
-
Prepare Conditioned Medium: Antigen-positive (Ag+) cells are treated with the ADC for a specified period (e.g., 48-96 hours). The cell culture supernatant is then collected and filtered to remove cells and debris.[12][14]
-
Treat Target Cells: Antigen-negative (Ag-) cells are seeded and allowed to adhere. Their medium is then replaced with the prepared conditioned medium.[14]
-
Incubation and Analysis: The Ag- cells are incubated with the conditioned medium, and their viability is assessed using a standard assay such as MTT or CellTiter-Glo.[12]
In Vivo Xenograft Model for Bystander Effect Assessment
In vivo models are critical for evaluating the bystander effect in a more complex biological system.
Methodology:
-
Tumor Implantation: Immunodeficient mice are subcutaneously co-inoculated with a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) tumor cells. The Ag- cells often express a reporter gene like luciferase for in vivo imaging.[1][15]
-
ADC Administration: Once tumors are established, mice are treated with the ADC, typically via intravenous injection.[15]
-
Monitoring Tumor Growth: Tumor volume is measured regularly. The viability of the Ag- cell population is specifically monitored by measuring the luciferase signal using an in vivo imaging system.[1][15]
-
Data Analysis: A significant reduction in the luciferase signal in the ADC-treated group compared to the control group indicates an in vivo bystander effect.[1]
Conclusion
ADCs derived from this compound, which carry exatecan or its derivatives like DXd as a payload, demonstrate a potent bystander effect. This is primarily attributed to the high membrane permeability of the payload, a key differentiator from other payloads like MMAF and the metabolite of T-DM1. The ability to effectively kill neighboring antigen-negative tumor cells makes these ADCs promising therapeutic agents for treating heterogeneous solid tumors. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the bystander effect of novel ADC candidates. Careful consideration of payload properties and linker technology is paramount in the design of next-generation ADCs with optimized therapeutic windows.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 14. agilent.com [agilent.com]
- 15. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pharmacokinetic Landscapes: A Comparative Guide to Antibody-Drug Conjugates from Exatecan Intermediates
For researchers, scientists, and drug development professionals, the optimization of antibody-drug conjugate (ADC) pharmacokinetics is a critical determinant of therapeutic success. This guide provides a comparative analysis of the pharmacokinetic properties of ADCs derived from different Exatecan intermediates, supported by experimental data and detailed methodologies.
Exatecan, a potent topoisomerase I inhibitor, has emerged as a key payload in the development of next-generation ADCs.[1][2] Its derivatives are designed to be selectively delivered to tumor cells, thereby widening the therapeutic window.[1] However, the pharmacokinetic (PK) profile of an Exatecan-based ADC is not solely dependent on the payload itself but is significantly influenced by the linker chemistry and the overall molecular design of the conjugate.[2][3] Understanding these nuances is paramount for optimizing ADC efficacy and safety.[1]
Comparative Pharmacokinetic Parameters
The in vivo behavior of an ADC is complex, necessitating the measurement of multiple analytes to build a comprehensive pharmacokinetic profile.[1][4] These analytes typically include the total antibody (both conjugated and unconjugated), the antibody-conjugated drug (the intact ADC), and the unconjugated (free) payload.[1] The interplay between these components provides insights into the stability of the ADC in circulation, the rate of payload release, and potential for off-target toxicities.[4][5]
Below is a summary of key pharmacokinetic parameters for prominent Exatecan-based ADCs from preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental models, analytical methods, and specific ADC constructs.[2]
Table 1: Comparative Pharmacokinetic Parameters of Exatecan-Based ADCs in Preclinical Models
| ADC Construct | Animal Model | Key Findings | Reference |
| Trastuzumab Deruxtecan (B607063) (T-DXd) | HER2-positive tumor-bearing mice | The PK profiles of T-DXd and total antibody were nearly identical, indicating high linker stability in circulation. DXd was the main catabolite in tumors, with exposure levels at least five times higher than in normal tissues. The released DXd was rapidly cleared from systemic circulation. | [6][7] |
| Trastuzumab Deruxtecan (T-DXd) | Cynomolgus Monkeys | The linker was stable in plasma, leading to low systemic exposure to the free payload, DXd. DXd was rapidly cleared, primarily through fecal excretion as its unmetabolized form. | [8][9] |
| Trastuzumab-Exatecan-Polysarcosine (Tra-Exa-PSAR10) | Sprague-Dawley Rats | The inclusion of a hydrophilic polysarcosine linker restored the pharmacokinetic profile to be similar to that of the native unconjugated antibody, even with a high drug-to-antibody ratio (DAR) of 8. This counteracted the accelerated plasma clearance often seen with hydrophobic drug-linkers. | [10][11] |
| Phosphonamidate-Linked Exatecan ADC | N/A | ADCs with a novel phosphonamidate linker exhibited antibody-like pharmacokinetic properties, even at a high DAR of 8. This linker platform demonstrated improved stability in circulation compared to other camptothecin-based ADCs. | [12][13][14] |
| OBI-992 (Anti-TROP2-Exatecan) | Rats & NSCLC Mouse Models | OBI-992, with a hydrophilic linker, showed better stability in human and monkey serum and a more favorable in vivo PK profile (lower clearance, longer half-life) compared to a benchmark ADC, datopotamab deruxtecan (Dato-DXd). This resulted in higher payload exposure in the tumor. | [15][16] |
The Critical Role of Linker Chemistry
The linker connecting the antibody to the Exatecan payload is a key determinant of an ADC's pharmacokinetic properties and overall performance.[3] The ideal linker is highly stable in systemic circulation to prevent premature payload release and associated toxicities, yet efficiently cleaved within the tumor microenvironment to unleash the cytotoxic payload.[7][12]
The hydrophobicity of the drug-linker combination can significantly impact the ADC's pharmacokinetic profile.[10] Highly hydrophobic ADCs, particularly those with a high drug-to-antibody ratio (DAR), have a tendency to aggregate and are subject to rapid clearance from circulation, which can reduce their therapeutic efficacy.[10][17] To counteract this, hydrophilic linkers, such as those incorporating polysarcosine or polyethylene (B3416737) glycol (PEG), have been developed. These linkers can "mask" the hydrophobicity of the payload, leading to improved solubility, a more favorable pharmacokinetic profile resembling that of the unconjugated antibody, and the potential for higher DARs without compromising in vivo performance.[10][11][13]
Recent advancements in linker technology, such as the development of novel phosphonamidate-based linkers, have shown promise in creating highly stable, highly loaded Exatecan ADCs with antibody-like pharmacokinetics.[12][14] These next-generation linkers aim to improve upon the stability of traditional peptide-based cleavable linkers, further enhancing the therapeutic index of Exatecan-based ADCs.[18]
Visualizing Key Processes
To better understand the journey of an Exatecan-based ADC from administration to cellular action, the following diagrams illustrate the experimental workflow for pharmacokinetic analysis and the mechanism of action of the Exatecan payload.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Why assessing the pharmacokinetics of antibody-drug conjugates is so complex [iconplc.com]
- 5. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
- 6. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys | Semantic Scholar [semanticscholar.org]
- 9. Comprehensive preclinical pharmacokinetic evaluations of trastuzumab deruxtecan (DS-8201a), a HER2-targeting antibody-drug conjugate, in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Pharmacokinetic, Pharmacodynamic, and Safety Profile of OBI-992: A Novel TROP2-Targeted Antibody-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Navigating Specificity: A Comparative Guide to Cross-Reactivity and Specificity Assays for Exatecan-Based ADCs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of methodologies and performance data for assessing the target profile of Exatecan-based Antibody-Drug Conjugates (ADCs).
The therapeutic promise of Antibody-Drug Conjugates (ADCs) is intrinsically linked to their specificity—the ability to selectively deliver a potent cytotoxic payload to target cancer cells while sparing healthy tissue. Exatecan (B1662903), a highly potent topoisomerase I inhibitor, has emerged as a promising payload for next-generation ADCs, demonstrating significant preclinical activity.[1] This guide provides a comparative overview of the critical assays used to evaluate the cross-reactivity and specificity of Exatecan-based ADCs, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical studies.
Performance Comparison: Exatecan-Based ADCs vs. Alternatives
Exatecan-based ADCs are being developed to offer potential advantages over existing topoisomerase I inhibitor ADCs, such as those utilizing SN-38 (the active metabolite of irinotecan) and DXd (deruxtecan).[1] Preclinical studies suggest that the intrinsic high potency of exatecan may translate to enhanced cytotoxicity and the ability to overcome drug resistance.[1] Furthermore, novel linker technologies designed for exatecan conjugation have shown improved plasma stability, which is crucial for minimizing off-target toxicity.[1]
In Vitro Potency and Specificity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. Lower IC50 values in antigen-positive cell lines compared to antigen-negative lines indicate target-specific cytotoxicity.
| ADC Platform | Target Cell Line (Antigen+) | IC50 (nM) | Off-Target Cell Line (Antigen-) | IC50 (nM) | Fold Selectivity | Reference |
| Exatecan-based ADC (HER2-Targeting) | SK-BR-3 (HER2+) | 0.41 ± 0.05 | MDA-MB-468 (HER2-) | > 30 | >73 | [2] |
| Exatecan-based ADC (HER2-Targeting) | NCI-N87 (HER2+) | 0.17 | MCF-7 (HER2-) | > 30 | >176 | [3] |
| DXd-based ADC (Enhertu, HER2-Targeting) | SK-BR-3 (HER2+) | ~0.05 | MDA-MB-468 (HER2-) | > 30 | >600 | [2][3] |
| SN-38-based ADC (TROP2-Targeting) | COLO205 (TROP2+) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Table 1: Comparative in vitro cytotoxicity of Exatecan-based ADCs and a DXd-based ADC in HER2-positive and HER2-negative breast and gastric cancer cell lines. The data indicates that while both Exatecan and DXd-based ADCs show high potency and selectivity, Exatecan-based ADCs demonstrate sub-nanomolar to nanomolar efficacy against target cells.
In Vivo Efficacy and Biodistribution
In vivo studies in xenograft models are critical for evaluating the overall anti-tumor activity and biodistribution of an ADC. The percentage of injected dose per gram of tissue (%ID/g) is a key parameter in biodistribution studies.
| Tissue | Illustrative Exatecan-ADC (%ID/g at 72h) | Illustrative Control ADC (%ID/g at 72h) |
| Tumor | 25.5 ± 4.2 | 2.1 ± 0.5 |
| Blood | 12.3 ± 2.1 | 15.8 ± 3.4 |
| Liver | 18.9 ± 3.5 | 20.1 ± 4.2 |
| Spleen | 5.2 ± 1.1 | 6.5 ± 1.8 |
| Kidneys | 7.8 ± 1.5 | 8.2 ± 2.0 |
| Lungs | 6.1 ± 1.3 | 7.3 ± 1.9 |
Table 2: Illustrative quantitative data for the tissue distribution of a hypothetical radiolabeled anti-tumor Exatecan-based ADC in a tumor-bearing mouse model.[4] Higher tumor accumulation and lower levels in non-target organs are desirable for a favorable therapeutic index.
Key Assays for Specificity and Cross-Reactivity Assessment
A comprehensive evaluation of an ADC's specificity and potential for off-target effects requires a multi-faceted approach, employing a range of in vitro and in vivo assays.
Mechanism of Action of Exatecan
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[4] This leads to DNA strand breaks and ultimately, apoptosis.
References
Safety Operating Guide
Proper Disposal of Exatecan Intermediate 2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical intermediates are paramount to ensuring laboratory safety and environmental protection. Exatecan Intermediate 2, a key component in the synthesis of the potent anticancer agent Exatecan, requires careful management due to its hazardous properties.[1][2][3] This guide provides a comprehensive, step-by-step procedure for its safe disposal, aligning with general best practices for cytotoxic compounds.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[4][5] Adherence to safety protocols is mandatory to mitigate risks of exposure.
Key Hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE): Before handling this compound, personnel must be equipped with the following PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat or gown
-
In cases of potential aerosol generation, an N95 respirator is recommended.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and storage information for this compound.
| Property | Value | Citation |
| Molecular Formula | C₁₃H₁₅FN₂O₂ | [4] |
| Molecular Weight | 250.27 g/mol | [4] |
| CAS Number | 182182-31-6 | [4] |
| Storage (Solid) | 4°C, protect from light, stored under nitrogen. | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light). | [1][2] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and contaminated materials. As Exatecan is an analog of camptothecin, a cytotoxic agent, its intermediates should be handled with the same level of caution.[1][2]
1. Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated as cytotoxic waste.[7][8] This includes:
-
Empty product vials
-
Contaminated PPE (gloves, gowns, etc.)
-
Pipette tips, weighing boats, and other disposable labware
-
Spill cleanup materials
-
2. Waste Containment:
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof, and puncture-resistant cytotoxic waste container.[6] This container should be clearly labeled with a cytotoxic/biohazard symbol and the words "Cytotoxic Waste."[6]
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and leak-proof container, also clearly labeled as cytotoxic waste.
-
Avoid mixing with other chemical waste streams to prevent unknown chemical reactions.
-
3. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all work surfaces (e.g., fume hood, benchtops) and non-disposable equipment after handling the compound.
-
Use a suitable deactivating agent if available, or scrub surfaces with alcohol.[4]
-
All cleaning materials (wipes, absorbents) must be disposed of as cytotoxic waste.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area to prevent further exposure.
-
Wear appropriate PPE, including respiratory protection if the spill generates dust or aerosols.
-
Contain the spill using a chemotherapy spill kit.[6]
-
Absorb liquid spills with an inert, absorbent material.
-
Carefully collect all contaminated materials and place them in the designated cytotoxic waste container.
-
Decontaminate the spill area thoroughly.
5. Final Disposal:
-
Cytotoxic waste must be disposed of in accordance with prevailing country, federal, state, and local regulations.[4]
-
Typically, cytotoxic waste is disposed of via high-temperature incineration by a licensed hazardous waste management company.[8]
-
Do not dispose of this compound or its contaminated materials in general laboratory trash or down the drain.[4]
Experimental Workflow & Disposal Pathway
The following diagrams illustrate the logical flow of handling and disposing of this compound in a laboratory setting.
Caption: Workflow for Handling and Disposal of this compound.
By implementing these procedures, laboratories can ensure the safe management and disposal of this compound, protecting both personnel and the environment. Always refer to your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. kingstonhsc.ca [kingstonhsc.ca]
- 7. acewaste.com.au [acewaste.com.au]
- 8. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
